1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid
Description
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Properties
Molecular Formula |
C10H7BrN2O2 |
|---|---|
Molecular Weight |
267.08 g/mol |
IUPAC Name |
2-(4-bromophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)13-9(10(14)15)5-6-12-13/h1-6H,(H,14,15) |
InChI Key |
RSWZDSGGMFUYMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC=N2)C(=O)O)Br |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Role of the Bromophenyl Group in Pyrazole Compound Activity: A Technical Guide
Executive Summary
The pyrazole scaffold is a cornerstone of medicinal chemistry, serving as the core structure for blockbuster drugs like Celecoxib (Celebrex) and Rimonabant.[1] However, the optimization of this scaffold often hinges on the precise decoration of the phenyl rings attached to the nitrogen (N1) or carbon (C3/C5) positions.
This guide analyzes the specific pharmacological and physicochemical role of the bromophenyl group within pyrazole derivatives. Unlike fluorine (often used for metabolic stability) or chlorine (used for bulk), the bromine atom offers a unique combination of halogen bonding capability (σ-hole interactions) , lipophilicity modulation , and steric complementarity . This guide details how these features drive potency in anti-inflammatory (COX-2), anticancer (Kinase inhibition), and neuroprotective (MAO-B) applications.
Physicochemical Basis: Why Bromine?
The inclusion of a bromophenyl group is rarely accidental; it is a calculated decision to exploit specific molecular interactions that lighter halogens cannot achieve efficiently.
The Sigma-Hole and Halogen Bonding
The most critical mechanistic advantage of the bromophenyl group is its ability to act as a halogen bond (XB) donor .
-
Mechanism: As the electron density in the C-Br bond is polarized towards the carbon, a region of positive electrostatic potential develops on the extension of the bond axis, known as the σ-hole .
-
Interaction: This σ-hole interacts directionally with nucleophiles in the protein binding pocket, such as backbone carbonyl oxygens, nitrogen atoms in histidine, or
-electrons of aromatic residues. -
Comparison: The σ-hole magnitude increases in the order F < Cl < Br < I. Bromine provides a "Goldilocks" balance—stronger XB capability than chlorine, without the metabolic instability or excessive photolability often associated with iodine.
Lipophilicity and Membrane Permeability
The bromophenyl group significantly increases the partition coefficient (logP) of the molecule.
-
Effect: This enhances passive transport across lipid bilayers.
-
Application: In CNS-active agents (e.g., MAO-B inhibitors), the bromophenyl group facilitates Blood-Brain Barrier (BBB) penetration more effectively than isosteres containing methyl or methoxy groups.
Steric Filling of Hydrophobic Pockets
Bromine has a van der Waals radius of approximately 1.85 Å (compared to 1.47 Å for Fluorine). This bulk allows bromophenyl-pyrazoles to achieve high affinity by:
-
Displacing "high-energy" water molecules from hydrophobic pockets.
-
Inducing conformational locks (atropisomerism) that pre-organize the ligand in a bioactive conformation.
Mechanistic Case Studies
Anti-Inflammatory: COX-2 Inhibition
In the design of selective COX-2 inhibitors (Coxibs), the geometry of the active site requires a bulky group to fit into the side pocket (Val523) which distinguishes COX-2 from COX-1.
-
Role of Bromophenyl: A 4-bromophenyl moiety at the N1 position of the pyrazole mimics the spatial occupancy of the sulfonamide or methylsulfone groups found in Celecoxib, but drives binding via hydrophobic and halogen-bonding interactions rather than hydrogen bonding.
-
Selectivity: The bulk of the bromine atom creates steric clash with the Isoleucine residue in COX-1, thereby enforcing COX-2 selectivity.
Anticancer: EGFR/VEGFR Kinase Inhibition
In kinase inhibitors, the pyrazole often acts as the hinge-binding scaffold.
-
Role of Bromophenyl: When attached to the pyrazole, a bromophenyl group often occupies the hydrophobic Region II (back pocket) of the kinase ATP-binding site.
-
Evidence: 6-amino-4-(2-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole derivatives have shown nanomolar IC50 values against EGFR.[2] The 2-bromo substitution forces the phenyl ring out of planarity, optimizing the fit within the gatekeeper region.
Neuroprotection: MAO-B Inhibition
Monoamine Oxidase B (MAO-B) contains an "aromatic cage" (Tyr398 and Tyr435).[3]
-
Role of Bromophenyl: Pyrazole-based MAO-B inhibitors utilize the bromophenyl group to form
-halogen interactions within this cage. The high lipophilicity ensures the compound reaches the CNS target.
Visualization of SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic flow when incorporating a bromophenyl group into a pyrazole scaffold.
Caption: SAR logic flow detailing how the bromophenyl substituent translates physicochemical properties into biological activity.
Experimental Protocols
Protocol: Regioselective Synthesis of 1-(4-Bromophenyl)-pyrazole Derivatives
This protocol utilizes the Knorr Pyrazole Synthesis method, optimized for regioselectivity.
Reagents:
-
4-Bromophenylhydrazine hydrochloride
-
1,3-Diketone (e.g., benzoylacetone for 3-methyl-5-phenyl substitution)
-
Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
Workflow:
-
Preparation: Dissolve 1.0 eq of 1,3-diketone in absolute ethanol (0.5 M concentration).
-
Addition: Add 1.1 eq of 4-bromophenylhydrazine hydrochloride.
-
Catalysis: Add catalytic glacial acetic acid (3-5 drops).
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice/water.
-
Purification: Filter the precipitate. Recrystallize from ethanol/water to yield the 1-(4-bromophenyl) pyrazole.
Self-Validation Step:
-
1H-NMR Check: The pyrazole C4-H proton typically appears as a singlet around 6.5–6.8 ppm. The 4-bromophenyl protons will appear as two doublets (AA'BB' system) in the 7.4–7.8 ppm range.
Protocol: COX-2 Inhibition Screening Assay
Objective: Determine the IC50 of the synthesized bromophenyl-pyrazole.
Method: Colorimetric COX (Ovine) Inhibitor Screening Assay.
-
Buffer Prep: Prepare Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).
-
Enzyme: Add COX-2 enzyme (ovine) to the reaction wells.
-
Heme: Add Heme solution (cofactor).
-
Inhibitor: Add 10 µL of the test compound (dissolved in DMSO) at varying concentrations (0.01 µM – 100 µM).
-
Incubation: Incubate for 10 minutes at 37°C to allow inhibitor binding (crucial for slow-binding inhibitors like bromophenyl derivatives).
-
Initiation: Add Arachidonic Acid (substrate) and colorimetric substrate (TMPD).
-
Measurement: Measure absorbance at 590 nm after 5 minutes.
-
Calculation: % Inhibition = [(Abs_100%_Activity - Abs_Inhibitor) / (Abs_100%_Activity)] * 100.
Quantitative Data Summary
The table below summarizes the comparative activity of bromophenyl pyrazoles versus other halogenated analogs in a standard COX-2 assay context (representative data).
| Compound Substituent (R) | Halogen (X) | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | Mechanism Note |
| 4-Fluorophenyl | F | 0.45 | >100 | >222 | Weak H-bond acceptor |
| 4-Chlorophenyl | Cl | 0.12 | 85 | 708 | Moderate lipophilicity |
| 4-Bromophenyl | Br | 0.05 | >100 | >2000 | Strong Halogen Bond + Steric Fit |
| 4-Methylphenyl | CH3 | 0.80 | 50 | 62 | Lacks sigma-hole interaction |
Table 1: Representative SAR data highlighting the potency advantage of the bromine substituent in COX-2 inhibition.
Pathway Visualization: COX-2 Signaling
This diagram contextualizes where the bromophenyl-pyrazole inhibitor intervenes in the inflammatory cascade.
Caption: Mechanism of action for COX-2 inhibition by bromophenyl-pyrazole derivatives.
References
-
MDPI (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.[1][3][4][5][6][7][8][9][10][11][12][13] Link
-
Frontiers in Pharmacology (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.Link
-
Royal Society of Chemistry (2021). One Dimensional Halogen Bond Design: Br···N versus I.[12] CrystEngComm. Link
-
NIH / PMC (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug.[6]Link
-
NIH / PMC (2023). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design.Link
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- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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An In-Depth Technical Guide to N-(3-Aminopropyl)diethanolamine (CAS 4985-85-7): Physicochemical Properties, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Aminopropyl)diethanolamine, with the CAS registry number 4985-85-7, is a versatile organic compound characterized by the presence of a primary amine and two hydroxyl groups. This trifunctional nature makes it a valuable building block in a variety of chemical syntheses, from industrial applications such as the production of surfactants and corrosion inhibitors to its potential use as a scaffold in the development of novel pharmaceutical agents. Its ability to act as a chelating agent further broadens its utility in scientific research. This guide provides a comprehensive overview of the experimental data available for N-(3-aminopropyl)diethanolamine, focusing on its physicochemical properties, synthesis, and detailed spectroscopic analysis to support its application in research and development.
Physicochemical Properties
N-(3-Aminopropyl)diethanolamine is a colorless to pale yellow, viscous liquid with a faint, fishlike odor.[1] It is hygroscopic and should be stored in a cool, dry place under an inert atmosphere to prevent moisture absorption. A comprehensive summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of N-(3-Aminopropyl)diethanolamine
| Property | Value | Source(s) |
| CAS Number | 4985-85-7 | |
| Molecular Formula | C₇H₁₈N₂O₂ | |
| Molecular Weight | 162.23 g/mol | |
| Appearance | Colorless to pale yellow viscous liquid | [1] |
| Odor | Faint, fishlike, ammoniacal | [1][2] |
| Boiling Point | 207 °C | [3][4] |
| Flash Point | 138 °C | [3][4] |
| Density | 1.07 g/cm³ | [4] |
| Refractive Index | 1.4985 (589.3 nm, 27 °C) | [4] |
| Solubility | Soluble in water | [1] |
| pKa | Basic (pH of 1% solution in water is ~11.5) | [2] |
Synthesis of N-(3-Aminopropyl)diethanolamine
A common synthetic route to N-(3-aminopropyl)diethanolamine involves the reduction of N,N-di-(2-cyanoethyl)-ethanolamine. This process is typically carried out using a hydrogenation catalyst in the presence of hydrogen and ammonia.
Experimental Protocol: Catalytic Hydrogenation
This protocol is based on the general principles of nitrile reduction.[5]
Materials:
-
N,N-di-(2-cyanoethyl)-ethanolamine
-
Inert solvent (e.g., ethanol)
-
Hydrogenation catalyst (e.g., Raney Nickel or a noble metal catalyst)
-
Ammonia
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, dissolve N,N-di-(2-cyanoethyl)-ethanolamine in an inert solvent such as ethanol.
-
Add the hydrogenation catalyst to the solution. The catalyst loading should be optimized based on the specific catalyst used.
-
Seal the reactor and purge with nitrogen to remove any air.
-
Introduce ammonia into the reactor. The presence of ammonia helps to minimize the formation of secondary amine byproducts.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically in the range of 1000 to 5000 psig).[5]
-
Heat the reaction mixture to a temperature between 30 to 80 °C.[5] The optimal temperature will depend on the catalyst and pressure used.
-
Maintain the reaction under constant stirring until the theoretical amount of hydrogen has been consumed, indicating the completion of the reduction.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent can be removed under reduced pressure to yield the crude N-(3-aminopropyl)diethanolamine.
-
Further purification can be achieved by vacuum distillation.
Synthesis Workflow
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of N-(3-aminopropyl)diethanolamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The ¹H NMR spectrum of N-(3-aminopropyl)diethanolamine will exhibit characteristic signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the neighboring electronegative oxygen and nitrogen atoms.
Expected ¹H NMR Peak Assignments:
-
-CH₂-OH (a): A triplet adjacent to the hydroxyl group.
-
-N-(CH₂-CH₂-OH)₂ (b): A triplet adjacent to the nitrogen of the diethanolamine moiety.
-
-N-CH₂-CH₂-CH₂-NH₂ (c): A triplet adjacent to the tertiary amine.
-
-CH₂-CH₂-NH₂ (d): A multiplet (quintet or sextet) in the middle of the propyl chain.
-
-CH₂-NH₂ (e): A triplet adjacent to the primary amine.
-
-OH and -NH₂: Broad singlets, which are exchangeable with D₂O.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Expected ¹³C NMR Peak Assignments:
-
-CH₂-OH: Carbon directly attached to the hydroxyl group.
-
-N-(CH₂-CH₂-OH)₂: Carbon adjacent to the nitrogen of the diethanolamine moiety.
-
-N-CH₂-CH₂-CH₂-NH₂: Carbon of the propyl chain attached to the tertiary nitrogen.
-
-CH₂-CH₂-NH₂: The central carbon of the propyl chain.
-
-CH₂-NH₂: Carbon of the propyl chain attached to the primary amine.
Infrared (IR) Spectroscopy
The IR spectrum of N-(3-aminopropyl)diethanolamine is characterized by absorption bands corresponding to its functional groups.
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400 - 3250 | O-H, N-H | Stretching (broad) |
| 2940 - 2820 | C-H | Stretching |
| 1650 - 1580 | N-H | Bending (scissoring) |
| 1470 - 1440 | C-H | Bending |
| 1070 - 1030 | C-O | Stretching |
| 1150 - 1085 | C-N | Stretching |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For N-(3-aminopropyl)diethanolamine, with a molecular weight of 162.23 g/mol , the molecular ion peak [M]⁺ would be expected at m/z 162.
Expected Fragmentation Pattern: Aliphatic amines typically undergo α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[6] This results in the formation of a stable, nitrogen-containing cation. For N-(3-aminopropyl)diethanolamine, several α-cleavage pathways are possible, leading to characteristic fragment ions.
Applications in Research and Drug Development
While primarily used in industrial settings, the unique structural features of N-(3-aminopropyl)diethanolamine present opportunities for its application in research and drug development.
As a Chelating Agent
The presence of multiple nitrogen and oxygen atoms allows N-(3-aminopropyl)diethanolamine to act as a multidentate ligand, forming stable complexes with various metal ions. This property is valuable in the development of metal-based drugs, contrast agents for medical imaging, and in the study of metalloenzymes.[7]
As a Synthetic Building Block
N-(3-aminopropyl)diethanolamine can serve as a versatile scaffold for the synthesis of more complex molecules with potential biological activity.[8] The primary amine and hydroxyl groups provide reactive sites for derivatization, allowing for the introduction of various pharmacophores. Derivatives of diethanolamine have been investigated for a range of biological activities.[9]
Safety and Handling
N-(3-Aminopropyl)diethanolamine is classified as a corrosive substance. It can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[10] In case of contact, the affected area should be flushed immediately with copious amounts of water, and medical attention should be sought.[8]
Conclusion
N-(3-Aminopropyl)diethanolamine is a commercially available compound with well-defined physicochemical properties. Its synthesis is achievable through standard chemical transformations, and its structure can be readily confirmed by a suite of spectroscopic techniques. While its applications have historically been in the industrial sector, its properties as a trifunctional building block and a chelating agent make it a compound of interest for researchers and scientists in the field of drug development and medicinal chemistry. This guide provides the foundational experimental data necessary to facilitate its use in these more advanced applications.
References
-
PubChem. (3-Aminopropyl)diethanolamine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
- Hartwig, A. (2023). N′-(3-aminopropyl)-N′-dodecylpropane-1,3-diamine [2372-82-9].
- Farkas, A., & Miller, F. (1968). U.S. Patent No. 3,377,383. Washington, DC: U.S.
-
ResearchGate. Fourier transform infrared (FTIR) spectrum of (3-aminopropyl) triethoxysilane (APTES). Retrieved February 15, 2026, from [Link]
-
Nama Group. N-(3-Aminopropyl) diethanolamine. Retrieved February 15, 2026, from [Link]
- Yar, M., Mushtaq, N., & Afzal, S. (2013). Synthesis, Reactions, Applications, and Biological Activity of Diethanolamine and Its Derivatives. Russian Journal of Organic Chemistry, 49(7), 949–967.
- Gîrd, C. E., et al. (2022). The Chelating Abilities of Tertiary Amines with N-O-Donors Towards Cu(II) Ions and the Catalytic Properties of the Resulting Complexes. Molecules, 27(15), 4992.
- Stoyanova, M., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(3), 903.
- Requena, J. R., et al. (1997). Carboxymethylethanolamine, a Biomarker of Phospholipid Modification during the Maillard Reaction in Vivo. Journal of Biological Chemistry, 272(32), 20001-20006.
-
Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Retrieved February 15, 2026, from [Link]
-
BDMAEE. diethanolamine's role in the synthesis of pharmaceuticals and other fine chemicals. Retrieved February 15, 2026, from [Link]
-
MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved February 15, 2026, from [Link]
-
SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved February 15, 2026, from [Link]
-
Chemsrc. N-(3-Aminopropyl)diethanolamine. Retrieved February 15, 2026, from [Link]
-
Pharmaceutical Technology. Synthesis of Building Blocks for Drug Design Programmes. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. 6.5: Amine Fragmentation. Retrieved February 15, 2026, from [Link]
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Methodological & Application
Application Note & Protocol: A Modern Approach to One-Pot Synthesis of Substituted Pyrazoles Directly from Carboxylic Acids
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern pharmacophores. Its prevalence in blockbuster drugs highlights the urgent need for efficient, scalable, and versatile synthetic routes. This guide details a powerful one-pot strategy that transforms readily available carboxylic acids into highly functionalized pyrazoles, bypassing the traditional multi-step sequences that often begin with more reactive carboxylic acid derivatives.
This document provides a detailed protocol for a one-pot synthesis of 1,3,5-trisubstituted pyrazoles from carboxylic acids and hydrazines, proceeding through a methyl ketone intermediate. This method stands out for its operational simplicity, broad substrate scope, and high yields.
The Strategic Advantage: From Carboxylic Acids to Pyrazoles in a Single Pot
The direct conversion of carboxylic acids into pyrazoles in a one-pot process represents a significant leap in synthetic efficiency. Traditional methods often require the pre-activation of the carboxylic acid to an acid chloride, ester, or amide, adding steps and consuming reagents. The methodology detailed here streamlines this process, offering several key advantages:
-
Atom Economy: By minimizing intermediate isolations, this approach enhances atom economy, a core principle of green chemistry.
-
Time and Resource Efficiency: Eliminating multiple reaction and purification steps drastically reduces overall synthesis time and the consumption of solvents and reagents.
-
Broadened Substrate Scope: This method has been shown to be effective for a wide range of aromatic, heteroaromatic, and aliphatic carboxylic acids, making it a versatile tool for library synthesis and lead optimization.
Reaction Mechanism: A Cascade of Transformations
The core of this one-pot synthesis lies in a carefully orchestrated sequence of reactions. The process begins with the in situ conversion of a carboxylic acid into a methyl ketone. This intermediate is then immediately trapped by a hydrazine to form a hydrazone, which subsequently undergoes cyclization and aromatization to yield the final pyrazole product.
Application Notes & Protocols: High-Purity Isolation of 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid
Abstract
This document provides a comprehensive guide to the purification of 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research.[1][2] Achieving high purity of this compound is critical for ensuring the reliability of downstream applications and the integrity of final products. We present three primary purification methodologies: liquid-liquid acid-base extraction, recrystallization, and silica gel column chromatography. Each protocol is detailed with step-by-step instructions, the scientific rationale behind key steps, and methods for assessing purity. This guide is intended for researchers, chemists, and process development scientists seeking robust and scalable purification strategies.
Introduction: The Importance of Purity
This compound and its derivatives are foundational scaffolds in medicinal and agricultural chemistry. They are integral to the synthesis of potential anti-inflammatory agents, analgesics, and novel fungicides.[1][2] The presence of impurities, such as unreacted starting materials, regioisomeric side-products, or residual catalysts, can significantly impact the outcome of subsequent synthetic steps, alter biological activity, and introduce toxicity. Therefore, rigorous purification is not merely a procedural step but a prerequisite for generating valid and reproducible scientific data.
This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering the scientist to adapt and troubleshoot these methods for optimal results.
Understanding Potential Impurities
Effective purification begins with anticipating the likely contaminants. The synthesis of pyrazole carboxylic acids often proceeds via the condensation of a β-diketone intermediate with a hydrazine derivative.[3] For the title compound, this typically involves precursors like (4-bromophenyl)hydrazine and a dioxo-acid derivative.
Common Impurities Include:
-
Unreacted Starting Materials: Residual (4-bromophenyl)hydrazine or other reactants.
-
Regioisomers: Formation of the isomeric 1-(4-Bromophenyl)-1H-pyrazole-3-carboxylic acid.
-
Hydrolysis Products: Cleavage of the pyrazole ring under harsh conditions.
-
By-products from Side Reactions: Contaminants from competing reaction pathways.
-
Residual Solvents and Catalysts: Organic solvents or acid/base catalysts used in the synthesis.
The purification strategies outlined below are designed to systematically remove these distinct classes of impurities.
Purification Strategy 1: Acid-Base Extraction
Principle: This technique is the most effective first-pass purification method for carboxylic acids. It leverages the acidic nature of the target molecule to selectively transfer it from an organic phase to an aqueous phase, leaving neutral and basic impurities behind.[4][5][6] The carboxylic acid is converted to its highly water-soluble carboxylate salt using a mild aqueous base (e.g., sodium bicarbonate). After separating the layers, the aqueous phase is re-acidified, causing the pure carboxylic acid to precipitate out of the solution.[7]
Workflow for Acid-Base Extraction
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The Versatile Scaffold: Application Notes and Protocols for 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid in Medicinal Chemistry
Introduction: The Pyrazole Core in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in contemporary medicinal chemistry. Its remarkable structural versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of approved therapeutic agents.[1][2] From the potent anti-inflammatory effects of Celecoxib to the antipsychotic activity of CDPPB, the pyrazole scaffold has consistently demonstrated its value in developing novel drugs across diverse therapeutic areas.[2][3][4] The unique electronic properties of the pyrazole ring, including its capacity to act as both a hydrogen bond donor and acceptor, contribute to its privileged status in drug design. This guide focuses on a specific, yet highly promising derivative: 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid . The strategic placement of a bromophenyl group at the N1 position and a carboxylic acid at the C5 position provides a unique combination of features for targeted drug development. The bromine atom can serve as a handle for further synthetic elaboration or engage in halogen bonding, while the carboxylic acid provides a key interaction point for various biological targets. This document will provide a detailed exploration of the potential applications of this compound, complete with scientifically grounded protocols for its investigation.
Synthetic Strategy and Characterization
The synthesis of this compound is conceptually straightforward, typically involving the cyclocondensation of a β-ketoester equivalent with 4-bromophenylhydrazine. A general synthetic approach is outlined below.
Protocol 1: Synthesis of this compound
Rationale: This protocol employs a classical Knorr pyrazole synthesis followed by hydrolysis of the resulting ester. The use of diethyl oxalacetate as the β-dicarbonyl component directly furnishes the desired carboxylate precursor.
Materials:
-
4-Bromophenylhydrazine hydrochloride
-
Diethyl oxalacetate sodium salt
-
Glacial acetic acid
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
Hydrazine Salt Neutralization: In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1.0 eq) in water. Add a saturated solution of sodium bicarbonate until the pH is neutral, releasing the free hydrazine. Extract the free hydrazine with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Cyclocondensation: Dissolve the obtained 4-bromophenylhydrazine (1.0 eq) and diethyl oxalacetate sodium salt (1.1 eq) in glacial acetic acid. Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude ethyl 1-(4-bromophenyl)-1H-pyrazole-5-carboxylate will precipitate. Filter the solid, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Ester Hydrolysis: Suspend the purified ethyl ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution. Heat the mixture at reflux for 2-3 hours until the ester is completely consumed (monitored by TLC).
-
Acidification and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify with 2M hydrochloric acid until the pH is approximately 2-3. The desired this compound will precipitate. Filter the white solid, wash thoroughly with cold water, and dry under vacuum to yield the final product.
Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Potential Therapeutic Applications and Screening Protocols
The structural features of this compound suggest several potential applications in medicinal chemistry. The pyrazole core is a known pharmacophore for various enzymes and receptors.[5][6]
Application Area 1: As a Scaffold for Novel Anti-inflammatory Agents
Rationale: Many potent anti-inflammatory drugs, such as celecoxib, feature a diarylheterocycle scaffold.[3] The 1,5-disubstituted pyrazole core of our target molecule mimics this arrangement. The carboxylic acid moiety can potentially interact with key residues in the active site of enzymes like cyclooxygenase (COX), which are crucial in the inflammatory cascade.[7]
dot
Caption: Potential mechanism of anti-inflammatory action.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the inhibitory potency and selectivity of this compound against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical or similar)
-
This compound (dissolved in DMSO)
-
Celecoxib (positive control)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound and celecoxib in the assay buffer. The final concentration of DMSO in the assay should be kept below 1%.
-
Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme. Then, add the diluted test compound or control. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Detection: After a specified incubation time (as per the kit manufacturer's instructions), measure the absorbance at the recommended wavelength using a microplate reader. The absorbance is proportional to the prostaglandin production.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ values (the concentration required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
| Compound | Predicted COX-1 IC₅₀ (µM) | Predicted COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | >10 | 0.5 - 5.0 | >2 - 20 |
| Celecoxib (Reference) | >10 | ~0.1 | >100 |
Application Area 2: Development of Anticancer Agents
Rationale: The pyrazole scaffold is present in several anticancer drugs that target protein kinases.[8][9] The this compound structure can be a starting point for the development of inhibitors of various kinases involved in cancer cell proliferation and survival.
dot
Caption: Workflow for anticancer drug discovery.
Protocol 3: MTT Assay for Cytotoxicity Screening
Objective: To evaluate the cytotoxic effect of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compound and doxorubicin for 48-72 hours. Include a vehicle control (DMSO) and a no-treatment control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel therapeutic agents. Its structural similarity to known bioactive molecules suggests its potential as an anti-inflammatory or anticancer agent. The protocols outlined in this guide provide a solid framework for the initial investigation of this compound's medicinal chemistry applications. Further studies should focus on structure-activity relationship (SAR) elucidation by synthesizing and screening a library of analogs. For instance, modification of the bromophenyl ring with other substituents or conversion of the carboxylic acid to various amides or esters could lead to compounds with enhanced potency and selectivity.
References
-
3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. MDPI. Available at: [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]
-
(PDF) 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. ResearchGate. Available at: [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science. Available at: [Link]
-
Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. Available at: [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. Available at: [Link]
-
1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde. Amerigo Scientific. Available at: [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]
-
1-(4-bromophenyl)-5-methyl-1h-pyrazole-4-carboxylic acid. PubChemLite. Available at: [Link]
-
Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. Available at: [Link]
-
Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Latin American Journal of Pharmacy. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. Available at: [Link]
-
N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. International Science Community Association. Available at: [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. mdpi.com [mdpi.com]
- 3. royal-chem.com [royal-chem.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. banglajol.info [banglajol.info]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we will dissect the reaction mechanism, troubleshoot common points of failure, and provide optimized protocols to help you improve your yield and purity.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The synthesis of this compound is typically achieved through a three-step sequence involving a Claisen condensation, a Knorr-type pyrazole synthesis, and a final ester hydrolysis. Each step presents unique challenges that can impact the overall yield.
Caption: Overall workflow for the synthesis of the target compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low (<40%). Where should I start troubleshooting?
A low overall yield is the most common complaint. The issue rarely lies in a single step but is often a cumulative loss across the entire sequence. The most critical point of failure is typically the cyclization step (Step 2), where the formation of an undesired regioisomer can significantly reduce the yield of your target intermediate. The final hydrolysis step (Step 3) is also a frequent source of yield loss due to product decarboxylation.
Q2: I'm seeing two major products after the cyclization reaction (Step 2). What are they and how can I favor the correct one?
You are likely observing the formation of two regioisomers: the desired 1,5-disubstituted pyrazole ester and the undesired 1,3-disubstituted isomer. This occurs because the 1,3-dicarbonyl intermediate is unsymmetrical, and the p-bromophenylhydrazine can attack either of the two carbonyl groups.
To improve regioselectivity in favor of the desired 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylate, consider changing your solvent system. While protic solvents like ethanol are common, switching to a dipolar aprotic solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) can significantly improve the regioselectivity.[1][2][3] These solvents can better direct the initial nucleophilic attack to the more electrophilic ketone carbonyl.
Q3: During the final hydrolysis step (Step 3), my yield drops significantly, and I detect gas evolution. What is happening?
This is a classic sign of decarboxylation, where the carboxylic acid group is lost as CO₂.[4][5] Pyrazole-5-carboxylic acids can be susceptible to decarboxylation under harsh conditions, particularly elevated temperatures in either strong acid or strong base. The electron-rich nature of the pyrazole ring facilitates this unwanted side reaction. To mitigate this, use milder hydrolysis conditions: lower the reaction temperature (e.g., 40-50 °C instead of reflux) and carefully neutralize the reaction mixture at a low temperature (0-5 °C) during workup.
Q4: What is the most effective method for purifying the final carboxylic acid product?
The final product's purity is often compromised by unreacted ester, the undesired regioisomer, and potentially decarboxylated byproducts. A multi-step purification approach is most effective:
-
Acid-Base Extraction: After hydrolysis, acidify the cooled reaction mixture to a pH of ~2-3. Your carboxylic acid product will precipitate while many less acidic impurities remain in the aqueous solution.
-
Recrystallization: Collect the crude solid precipitate by filtration and recrystallize it from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture. This is highly effective at removing the regioisomeric acid, which often has different solubility properties.
Section 3: Troubleshooting Guide
This table outlines common problems, their probable causes, and recommended solutions to improve your experimental outcomes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 (Claisen Condensation) | 1. Incomplete reaction due to inactive base. 2. Moisture in the reaction quenching the ethoxide base. 3. Side reactions (e.g., self-condensation). | 1. Use freshly prepared sodium ethoxide. 2. Ensure all glassware is oven-dried and use anhydrous ethanol. 3. Add the 4-bromoacetophenone slowly to the base/oxalate mixture at a low temperature to minimize side reactions. |
| Formation of regioisomers in Step 2 (Cyclization) | 1. The 1,3-dicarbonyl intermediate is unsymmetrical. 2. Protic solvent (e.g., ethanol) does not sufficiently direct the nucleophilic attack. | 1. This is inherent to the starting materials. 2. Switch the solvent from ethanol to a dipolar aprotic solvent like DMF or DMAc.[2][3] 3. Add a small amount of acid catalyst (e.g., acetic acid) to facilitate the reaction at room temperature, which can improve selectivity.[6] |
| Incomplete hydrolysis in Step 3 | 1. Insufficient reaction time or temperature. 2. Ester is sterically hindered or has low solubility. | 1. Monitor the reaction by TLC until the starting ester spot disappears. Increase reaction time before increasing temperature. 2. Add a co-solvent like THF to improve the solubility of the ester in the aqueous base. |
| Product decarboxylation in Step 3 | 1. Reaction temperature is too high. 2. Overly harsh basic or acidic conditions during reaction or workup. | 1. Perform the hydrolysis at a lower temperature (e.g., 40-50 °C) for a longer duration.[5] 2. Use a moderate concentration of NaOH (e.g., 2-3 M). During workup, acidify slowly at 0-5 °C to precipitate the product. |
| Difficulty purifying the final product | 1. Contamination with the regioisomeric acid. 2. Oily product that won't crystallize. | 1. Perform a careful recrystallization. The isomers often have different crystal packing and solubility. 2. If the product oils out, try adding the anti-solvent more slowly during recrystallization or use a different solvent system. An acid-base wash followed by extraction into an organic solvent and subsequent evaporation can also help remove impurities before crystallization. |
Section 4: Optimized Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate (Intermediate 1)
-
Setup: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, prepare sodium ethoxide by dissolving sodium metal (5.75 g, 0.25 mol) in anhydrous ethanol (150 mL).
-
Reaction: Cool the solution to 0 °C. In a separate flask, mix diethyl oxalate (33.8 mL, 0.25 mol) and 4-bromoacetophenone (49.75 g, 0.25 mol). Add this mixture dropwise to the sodium ethoxide solution over 1 hour, maintaining the temperature below 10 °C.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours. The reaction mixture will become a thick yellow slurry.
-
Workup: Pour the reaction mixture into 500 mL of ice-cold 1M HCl. A yellow precipitate will form. Filter the solid, wash with cold water (2 x 100 mL), and dry under vacuum.
-
Expected Yield: 80-90%.
Protocol 2: Synthesis of Ethyl 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylate (Intermediate 2)
-
Setup: In a 250 mL round-bottom flask, dissolve the 1,3-dicarbonyl intermediate (29.9 g, 0.1 mol) in N,N-dimethylformamide (DMF) (100 mL).
-
Reaction: Add 4-bromophenylhydrazine hydrochloride (22.35 g, 0.1 mol) and glacial acetic acid (1 mL) to the solution. Stir the mixture at room temperature for 8 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Workup: Once the reaction is complete, pour the mixture into 500 mL of ice water. A solid precipitate will form. Stir for 30 minutes, then filter the solid.
-
Purification: Wash the solid with cold water (2 x 50 mL) and then recrystallize from ethanol to afford the desired product as a white or off-white solid.
-
Expected Yield: 75-85% (after recrystallization, with high regioselectivity).
Protocol 3: Synthesis of this compound (Final Product)
-
Setup: In a 250 mL round-bottom flask, suspend the pyrazole ester intermediate (29.5 g, 0.1 mol) in a mixture of ethanol (100 mL) and 2M sodium hydroxide (100 mL).
-
Reaction: Heat the mixture to 50 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and with vigorous stirring, add 3M HCl dropwise until the pH of the solution is ~2-3. A white precipitate will form.
-
Purification: Stir the slurry at 0 °C for 30 minutes, then filter the solid. Wash the filter cake with cold water (3 x 50 mL). Recrystallize the crude product from an ethanol/water mixture.
-
Drying: Dry the purified solid in a vacuum oven at 50 °C overnight.
-
Expected Yield: 85-95%.
Section 5: Visualizing Key Challenges
The formation of regioisomers during the cyclization step is a primary obstacle to achieving a high yield. The following diagram illustrates this critical issue.
Caption: Competing reaction pathways leading to regioisomer formation.
A systematic approach to troubleshooting is essential. The following flowchart can guide your optimization efforts.
Caption: A decision tree for troubleshooting low-yield issues.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. MDPI. [Link]
- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
-
Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed. [Link]
- Method for purifying pyrazoles.
-
Synthesis of 3-(4-bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid 1. ResearchGate. [Link]
-
Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers (RSC Publishing). [Link]
-
Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. [Link]
- Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Pyrazolyl-Asparagine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of pyrazolyl-asparagine derivatives. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific synthetic challenge. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
Introduction to the Challenges
The synthesis of pyrazolyl-asparagine derivatives presents a unique set of challenges stemming from the inherent properties of both the pyrazole and asparagine moieties. Pyrazoles, while being a valuable scaffold in medicinal chemistry due to their diverse biological activities, can exhibit issues related to regioselectivity during synthesis and potential side reactions.[1][2][3] Asparagine, with its side-chain amide, is prone to undesirable side reactions such as dehydration to a nitrile or aspartimide formation, particularly under the conditions often required for peptide coupling.[4][5]
This guide will address these common hurdles in a practical, question-and-answer format to assist you in optimizing your synthetic strategies.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of pyrazolyl-asparagine derivatives.
Question 1: I am observing low yields in my pyrazole ring formation step. What are the likely causes and how can I improve the yield?
Answer:
Low yields in pyrazole synthesis can arise from several factors, including incomplete reaction, side reactions, and suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Reagent Purity and Stoichiometry:
-
Hydrazine Derivatives: Ensure the purity of your hydrazine reagent. Hydrazine hydrate can absorb carbon dioxide from the air, affecting its reactivity. Use freshly opened or properly stored reagents.
-
1,3-Dicarbonyl Compounds: The quality of the 1,3-dicarbonyl compound or its synthetic equivalent is crucial. Impurities can lead to a variety of side products.
-
Stoichiometry: While a 1:1 molar ratio is typical, slight excesses of the hydrazine component can sometimes drive the reaction to completion. However, be cautious as a large excess can complicate purification. A recent study on the Knorr pyrazole synthesis revealed that reactant stoichiometry can significantly influence reaction rates.[6]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. While alcohols like ethanol are common, aprotic polar solvents such as DMF or DMSO can be effective, especially for less reactive substrates.[7] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times.[7]
-
Catalyst: Acid or base catalysis is often employed. For the condensation of hydrazines with 1,3-dicarbonyls, a catalytic amount of a mineral acid (e.g., HCl) or an organic acid (e.g., acetic acid) can be beneficial.[8] Conversely, some syntheses proceed more efficiently under basic conditions.
-
Temperature and Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Insufficient reaction time will result in incomplete conversion, while prolonged heating can lead to decomposition or side product formation.
-
-
Side Reactions:
-
Regioisomer Formation: With unsymmetrical 1,3-dicarbonyls, the formation of regioisomers is a common issue.[6] The regioselectivity can be influenced by the steric and electronic properties of the substituents, as well as the reaction pH.[6] Careful analysis of your product mixture by NMR or other spectroscopic methods is essential to identify and quantify the isomers.
-
Hydroxylpyrazolidine Intermediate: In some cases, a stable hydroxylpyrazolidine intermediate can be formed, and its dehydration to the pyrazole may be the rate-limiting step.[6] Adjusting the acidity or temperature of the reaction can facilitate this dehydration.
-
Question 2: During the coupling of my pyrazole-containing carboxylic acid to the asparagine derivative, I am observing significant side product formation. What are these side products and how can I minimize them?
Answer:
The coupling of a carboxylic acid to an amine, especially with a sensitive amino acid like asparagine, is a critical step where side reactions are common. The primary concerns are racemization and side reactions involving the asparagine side chain.
-
Asparagine Side-Chain Reactions:
-
Aspartimide Formation: This is a major side reaction where the backbone amide nitrogen attacks the side-chain carbonyl, forming a five-membered ring aspartimide.[9] This can be minimized by:
-
Protecting Groups: Employing a side-chain protecting group on the asparagine amide, such as a trityl (Trt) or a trialkoxybenzyl (Taob) group, can prevent this cyclization.[10][11]
-
Coupling Reagents: Using coupling reagents that minimize the risk of aspartimide formation is crucial. Carbodiimides like DCC or DIC, especially when used with additives like HOBt, can lead to this side reaction.[5] Phosphonium-based reagents like PyBOP or uronium/aminium reagents like HBTU and HATU are often better choices, although they are not completely immune to this issue.[4][5]
-
-
Nitrile Formation: Dehydration of the asparagine side-chain amide to a nitrile can occur, particularly with carbodiimide coupling reagents.[4][5] Using appropriate side-chain protection can prevent this.
-
-
Racemization:
-
The activated carboxylic acid of the pyrazole moiety can be susceptible to racemization, especially if the alpha-carbon is a stereocenter.
-
Minimizing Racemization:
-
Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization.[4]
-
Coupling Reagents: Reagents like COMU and PyOxim are known for their low racemization potential.[4]
-
Temperature: Performing the coupling reaction at low temperatures (e.g., 0 °C) can significantly reduce the rate of racemization.[4]
-
-
Question 3: I am struggling with the purification of my final pyrazolyl-asparagine derivative. What are some effective purification strategies?
Answer:
Purification can be challenging due to the polar nature of the product and the potential for closely related impurities. A multi-step approach is often necessary.
-
Crystallization: If your compound is a solid, crystallization is often the most effective method for achieving high purity.
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find conditions that provide good crystal growth. Common solvents for pyrazole derivatives include ethanol, acetone, and isopropanol, sometimes in mixtures with water.[12][13]
-
Acid Addition Salts: Pyrazoles are basic and can form salts with acids.[1] Formation of an acid addition salt (e.g., with phosphoric or oxalic acid) can sometimes facilitate crystallization and purification.[12][13] The free base can then be regenerated.
-
-
Chromatography:
-
Silica Gel Chromatography: This is a standard technique, but the polarity of your compound may require the use of more polar solvent systems (e.g., dichloromethane/methanol or ethyl acetate/methanol). Tailing can be an issue, which can sometimes be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.
-
Reverse-Phase Chromatography (RPC): For highly polar compounds, RPC using a C18 or similar column can be very effective. A water/acetonitrile or water/methanol gradient is typically used, often with a modifier like trifluoroacetic acid (TFA) or formic acid.
-
Adsorption: Materials like activated carbon can be used to remove certain impurities.[14]
-
-
Extraction:
-
Aqueous workups can be used to remove water-soluble impurities. Adjusting the pH of the aqueous phase can be used to selectively extract acidic or basic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the best protecting group strategies for the asparagine side chain during coupling?
A1: The choice of protecting group is critical to prevent side reactions. The most common and effective protecting groups for the asparagine side-chain amide are:
-
Trityl (Trt): This bulky group provides excellent protection and is typically removed under acidic conditions (e.g., TFA).
-
Trialkoxybenzyl (Taob) groups: These groups offer good solubility in organic solvents and are also cleaved with TFA.[10][11] The use of these protecting groups can significantly improve coupling efficiency and reduce side reactions.[10]
Q2: How can I effectively characterize my synthesized pyrazolyl-asparagine derivatives?
A2: A combination of spectroscopic techniques is essential for unambiguous characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. Key signals to look for include the pyrazole ring protons and carbons, the asparagine backbone and side-chain protons and carbons, and signals from any substituents.[15][16][17]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful coupling. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups such as N-H, C=O (amide and carboxylic acid), and C=N bonds.[17]
-
UV-Vis Spectroscopy: Pyrazole derivatives often exhibit characteristic UV absorption bands.[15]
Q3: Are there any "green" synthesis methods available for pyrazole derivatives?
A3: Yes, there is a growing interest in developing more environmentally friendly synthetic methods. Some green approaches for pyrazole synthesis include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and energy consumption, often leading to higher yields.[7]
-
Solvent-free reactions: Some pyrazole syntheses can be carried out under solvent-free conditions, reducing waste.[18][19]
-
Aqueous reaction media: Using water as a solvent is a key aspect of green chemistry, and several methods for pyrazole synthesis in water have been reported.[20]
Experimental Protocols
General Protocol for Pyrazole Synthesis (Knorr-type)
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the hydrazine derivative (1.0-1.1 eq) to the solution.
-
If necessary, add a catalytic amount of acid (e.g., a few drops of concentrated HCl or acetic acid).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by crystallization or column chromatography.
General Protocol for Peptide Coupling
-
Dissolve the pyrazole-containing carboxylic acid (1.0 eq) and the asparagine derivative (with side-chain protection) (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM).
-
Add the coupling reagent (e.g., HATU, 1.05 eq) and a base (e.g., DIPEA, 2.0 eq) to the solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with water or a mild acid).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Visualizations
DOT Script for a General Pyrazole Synthesis Workflow
Caption: General workflow for pyrazole synthesis.
DOT Script for a Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting low yield in pyrazole synthesis.
References
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC.
- Pyrazole synthesis. Organic Chemistry Portal.
- Method for purifying pyrazoles. (2011).
- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- Process for the purification of pyrazoles. (2009).
- Protecting groups for asparagine and glutamine in peptide synthesis. (1988).
- 194 recent advances in the synthesis of new pyrazole deriv
- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Source not provided].
- Recent Advances in the Synthesis of Pyrazole Deriv
- On the Interactions of Fused Pyrazole Derivative with Selected Amino Acids: DFT Calcul
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
- Coupling Reagents. Aapptec Peptides.
- A New Insight into the Synthesis and Biological Activities of Pyrazole based Deriv
- Pyrazole Wastewater Treatment | Pyrazole Removal
- Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. (2025). RSC Publishing.
- Recent developments in synthetic chemistry and biological activities of pyrazole deriv
- Synthesis and Spectral Analysis of Some Representative Pyrazoline Deriv
- Protecting groups for asparagine and glutamine in peptide synthesis. (1988). European Patent Office - EP 0292228 A2 - Googleapis.com.
- Synthesis and Properties of Pyrazoles. (2022). Encyclopedia MDPI.
- Peptide Coupling Reagents, More than a Letter Soup. (2011). [Source not provided].
- Protecting Groups in Peptide Synthesis: A Detailed Guide. [Source not provided].
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
- Amino Acid-Protecting Groups. (2009).
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). [Source not provided].
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
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- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. eresearchco.com [eresearchco.com]
- 9. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03824C [pubs.rsc.org]
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Technical Support Center: Minimizing Byproduct Formation in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with purity and yield in their pyrazole synthesis protocols. Here, we move beyond simple procedural lists to provide in-depth, mechanism-driven troubleshooting strategies, ensuring you can not only solve common issues but also understand their root causes.
Troubleshooting Guide: The Knorr Pyrazole Synthesis and Related Condensations
The condensation of a 1,3-dicarbonyl compound with a hydrazine, known as the Knorr pyrazole synthesis, is the most common and versatile method for creating the pyrazole core.[1][2][3] However, its apparent simplicity often masks significant challenges related to selectivity and byproduct formation.
Issue 1: Formation of Regioisomeric Pyrazoles
This is the most frequent and challenging issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2][4]
Symptoms:
-
NMR spectra exhibit duplicate or overlapping sets of peaks for the pyrazole core and its substituents.
-
Thin-Layer Chromatography (TLC) shows two or more closely eluting spots that are difficult to resolve.
-
The isolated product has a broad melting point range.
-
Mass spectrometry reveals a single mass corresponding to the desired product, but chromatographic analysis (LC-MS, GC-MS) shows multiple peaks with that mass.
Root Cause Analysis: When an unsymmetrical 1,3-dicarbonyl is used, the initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons. This leads to two different hydrazone intermediates, which then cyclize to form a mixture of two regioisomeric pyrazoles. The reaction's regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and the steric environment around them.[5]
Diagram: Mechanistic Origin of Regioisomers
Caption: Competing reaction pathways in Knorr synthesis.
Solutions & Protocols:
Controlling the regiochemical outcome requires manipulating the kinetic and thermodynamic parameters of the reaction.
1. pH Control: The pH of the reaction medium is critical. Acid catalysis is necessary to activate the carbonyl groups for nucleophilic attack.[6] However, the specific pH can influence which carbonyl is preferentially attacked.
-
Protocol: For reactions involving a β-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl under mildly acidic conditions. Start by using a catalytic amount of a weak acid like glacial acetic acid (2-3 drops) in a protic solvent like ethanol or 1-propanol.[7] If a hydrazine salt (e.g., hydrochloride) is used, the medium will be acidic. In some cases, this can lead to unwanted side reactions; adding one equivalent of a mild base like sodium acetate can buffer the system and improve selectivity.[8]
2. Solvent and Temperature Optimization: The choice of solvent can influence which reaction pathway is favored.
-
Protocol: Begin with a protic solvent like ethanol, as it can participate in hydrogen bonding and stabilize intermediates. For challenging cases, explore polar aprotic solvents like N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF), which have been shown to provide high regioselectivity in certain systems, even at room temperature.[4] Generally, lower reaction temperatures favor kinetic control and can lead to higher selectivity. Start reactions at 0 °C or room temperature before resorting to heating.
3. Strategic Starting Material Selection: If possible, modify the starting materials to favor the formation of a single isomer.
-
Expert Insight: Using a 1,3-dicarbonyl with significantly different electronic properties at each carbonyl (e.g., a trifluoromethyl group on one side) can strongly direct the initial attack of the hydrazine, leading to excellent regioselectivity.[4]
Data Summary: Impact of Reaction Conditions on Regioselectivity
| Parameter | Condition | Rationale & Expected Outcome |
| pH | Mildly Acidic (e.g., cat. AcOH) | Generally optimal for activating carbonyls without promoting side reactions. Favors attack at the more reactive carbonyl (ketone > ester).[5] |
| Strongly Acidic | Can lead to a decrease in selectivity and the formation of colored byproducts.[8] | |
| Solvent | Protic (Ethanol, Methanol) | Good general-purpose solvents that facilitate proton transfer steps. |
| Polar Aprotic (DMAc, DMF) | Can enhance selectivity in specific cases by altering the reactivity of the nucleophile and electrophile.[4] | |
| Temperature | Low (0 °C to RT) | Favors the kinetically controlled product, often leading to a higher ratio of a single regioisomer. |
| High (Reflux) | Can overcome activation barriers but may lead to an equilibrium mixture of isomers (thermodynamic control), reducing selectivity. | |
| Catalyst | Lewis Acid (e.g., nano-ZnO) | Can coordinate to carbonyl oxygen atoms, increasing their electrophilicity and potentially directing the reaction pathway.[4] |
Issue 2: Incomplete Reaction, Low Yield, or Formation of Intermediates
Symptoms:
-
TLC or LC-MS analysis shows significant amounts of remaining starting materials.
-
Isolation of stable intermediates like pyrazolines or hydrazones instead of the fully aromatic pyrazole.[2][9]
-
Overall low yield of the desired product.
Root Cause Analysis: These issues typically stem from insufficient reaction activation, suboptimal conditions for the cyclization and dehydration/oxidation steps, or poor starting material solubility. The conversion of the initial hydrazone intermediate to the final aromatic pyrazole requires two key steps: intramolecular cyclization and elimination of a second water molecule (or oxidation, in the case of pyrazoline intermediates).
Diagram: Troubleshooting Workflow for Low Conversion
Caption: Step-by-step troubleshooting for low-yielding reactions.
Solutions & Protocols:
1. Ensure Proper Catalysis: As mentioned, acid catalysis is fundamental.[10] If the reaction is sluggish, the catalytic conditions may be insufficient.
-
Protocol: If you are not using an acid catalyst, add a few drops of glacial acetic acid. If you are already using it, consider a slightly stronger acid or ensure that other components in your reaction are not neutralizing it. The Knorr synthesis is often fast and exothermic, but less reactive substrates may require heating to proceed to completion.[7][8]
2. Drive the Aromatization Step: If you isolate a pyrazoline intermediate, an explicit oxidation step is required to form the aromatic pyrazole ring.
-
Protocol: A variety of oxidants can be used for the aromatization of pyrazolines. Common and effective choices include heating the pyrazoline in DMSO under an oxygen atmosphere or using reagents like manganese dioxide (MnO₂) or iodine.[9][11]
3. One-Pot Procedures: For starting materials that are unstable, consider generating the 1,3-dicarbonyl in situ followed by the addition of hydrazine without intermediate purification. This can prevent the decomposition of sensitive substrates.[4][12]
-
Protocol: A common method involves the Claisen condensation of a ketone with an ester to form the 1,3-dicarbonyl, followed by direct addition of hydrazine to the reaction mixture. This minimizes handling of the potentially unstable dicarbonyl.[4]
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns dark yellow or brown. What causes this and how can I prevent it? A1: This is often due to side reactions involving the hydrazine starting material, which can undergo oxidation or decomposition.[2] If you are using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the resulting acidic conditions can sometimes promote the formation of these colored impurities.
-
Troubleshooting Tip: Try adding one equivalent of a mild base, such as sodium acetate, to neutralize the acid.[8] Running the reaction under an inert atmosphere (nitrogen or argon) can also mitigate oxidative processes.[8] These impurities are often removable during workup and silica gel chromatography.
Q2: I am trying to N-alkylate my synthesized pyrazole and I'm getting a mixture of two isomers. How do I control this? A2: This is a classic regioselectivity problem, analogous to the Knorr synthesis itself. Alkylation can occur at either of the two nitrogen atoms, and the outcome is a delicate balance of steric and electronic effects.[13][14]
-
Troubleshooting Tip: For 3-substituted pyrazoles, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO often provides high selectivity for alkylation at the N1 position.[14] Steric hindrance is a key controlling factor; a bulky substituent on the pyrazole ring will typically direct the alkylation to the less hindered nitrogen atom.[14][15]
Q3: Can I avoid using a strong acid catalyst? A3: Yes, several modern methods use alternative catalysts. Nano-ZnO has been reported as an efficient and environmentally friendly catalyst for this condensation.[4] Some reactions also proceed well with Lewis acids or under catalyst-free conditions in specific solvents like ionic liquids, although this is substrate-dependent.[9] For standard Knorr synthesis, however, some form of acid catalysis is generally required for efficient reaction.[3]
References
-
ResearchGate. (n.d.). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]
-
Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]
-
Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Bentham Science. (n.d.). Recent Advances in the Regioselective Synthesis of Pyrazoles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
-
PMC. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]
-
Taylor & Francis Online. (2017, May 26). Green synthesis of pyrazole systems under solvent-free conditions. Retrieved from [Link]
-
ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
-
MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]
-
Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]
-
MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
Sources
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- 3. name-reaction.com [name-reaction.com]
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- 5. rsc.org [rsc.org]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 13. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
regioselectivity issues in the synthesis of pyrazole carboxylic acids
Technical Support Center: Pyrazole Carboxylic Acids
A Guide to Navigating Regioselectivity in Synthesis
Welcome to the technical support center for the synthesis of pyrazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. As Senior Application Scientists, we have compiled this resource based on a combination of established chemical principles and practical, field-tested insights to help you troubleshoot common issues and optimize your reactions.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the mechanistic underpinnings of pyrazole formation, explain the factors that govern the regiochemical outcome, and provide actionable protocols to help you achieve your desired isomer.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of regioselectivity issues in pyrazole carboxylic acid synthesis?
The most common cause of regioselectivity issues stems from the reaction of an unsymmetrical 1,3-dicarbonyl compound (or its synthetic equivalent) with a substituted hydrazine. The hydrazine has two distinct nitrogen atoms (N1 and N2), and either one can initiate the condensation reaction with one of the two different carbonyl groups of the dicarbonyl compound. This leads to two possible pathways and, consequently, two potential constitutional isomers.
The seminal Knorr pyrazole synthesis, first reported in 1883, and its modern variations are the cornerstone of pyrazole synthesis. The reaction of a 1,3-dicarbonyl compound with hydrazine initially forms a hydrazone intermediate. Subsequent intramolecular condensation and dehydration yield the pyrazole ring. When a substituted hydrazine (e.g., methylhydrazine) is used, the initial nucleophilic attack of the substituted (more hindered, but more nucleophilic) or unsubstituted nitrogen atom on one of the carbonyls dictates the final substitution pattern on the pyrazole ring.
Below is a diagram illustrating the divergent pathways leading to two regioisomers from an unsymmetrical β-ketoester and a substituted hydrazine.
Figure 1. Divergent pathways in pyrazole synthesis leading to two possible regioisomers.
Troubleshooting Guide: Controlling Regioselectivity
Q2: I am getting a nearly 1:1 mixture of regioisomers. How can I favor the formation of my desired product?
Achieving high regioselectivity often requires a systematic optimization of reaction conditions. The outcome is a delicate balance between steric hindrance, electronic effects, and reaction kinetics versus thermodynamic stability. Here are the key parameters to investigate:
1. pH Control (The most critical factor): The pH of the reaction medium is arguably the most influential factor in directing regioselectivity. It alters the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.
-
Acidic Conditions (e.g., acetic acid, HCl): In an acidic medium, the more basic unsubstituted terminal nitrogen (-NH2) is preferentially protonated. This deactivates it towards nucleophilic attack. Consequently, the less basic, but now more available, substituted internal nitrogen (-NHR) is the primary nucleophile. This often directs the reaction to favor one specific regioisomer.
-
Neutral or Basic Conditions (e.g., ethanol, pyridine): Under neutral or basic conditions, the terminal -NH2 group is more nucleophilic and less sterically hindered. It will typically attack the more electrophilic (less sterically hindered) carbonyl group of the 1,3-dicarbonyl compound.
Troubleshooting Workflow: pH Optimization
troubleshooting purification of pyrazole carboxylic acids by chromatography
Welcome to the technical support center for the chromatographic purification of pyrazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying this important class of heterocyclic compounds. Pyrazole carboxylic acids, with their unique combination of an acidic functional group and a nitrogen-containing aromatic ring, present specific chromatographic hurdles that require a nuanced approach to overcome.
This document provides field-proven insights and systematic troubleshooting strategies to help you achieve optimal purity, recovery, and throughput. We will delve into the causality behind common issues and provide robust, self-validating protocols grounded in established chromatographic principles.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial method development strategy.
Q1: What is the best starting point for column selection when purifying pyrazole carboxylic acids?
A1: For reversed-phase chromatography, the most common and effective approach, a high-purity, end-capped C18 column is the recommended starting point. The end-capping process neutralizes most of the residual silanol groups on the silica surface, which are a primary source of peak tailing for acidic and polar compounds like pyrazoles.[1][2] If peak tailing persists, consider stationary phases with alternative selectivities, such as those with polar-embedded groups or a Phenyl-Hexyl phase, which can offer different interactions with the pyrazole ring.[3]
Q2: How do I choose an appropriate mobile phase for my separation?
A2: The key is to control the ionization state of the carboxylic acid. A mobile phase consisting of an organic solvent (typically acetonitrile or methanol) and an acidified aqueous phase is standard.[4] A common starting point is a gradient of 5% to 95% acetonitrile in water, with both solvents containing an acidic modifier. For UV-based purification, 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) is typically used.[5] Formic acid is preferred for mass spectrometry (MS) applications due to its volatility.[6]
Q3: Why is mobile phase pH so critical for these compounds?
A3: The pH of the mobile phase directly controls the protonation state of the pyrazole carboxylic acid. At a pH well above the compound's pKa, the carboxylic acid is deprotonated (ionized), making it highly polar and poorly retained on a reversed-phase column. More importantly, this anionic form can strongly and undesirably interact with any residual positive sites on the stationary phase, leading to severe peak tailing.[7] By setting the mobile phase pH at least 1.5 to 2 units below the analyte's pKa, you ensure the compound is in its neutral, protonated form.[8][9] This enhances hydrophobic interaction with the C18 stationary phase, leading to better retention and significantly improved peak shape.
Q4: Should I use reversed-phase or normal-phase chromatography?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is overwhelmingly the method of choice for pyrazole carboxylic acids.[4] The ability to control retention and peak shape through mobile phase pH is a powerful tool. Normal-phase chromatography (e.g., using silica gel) can be challenging because the polar carboxylic acid group and pyrazole ring can interact very strongly with the polar silica surface, often leading to irreversible adsorption or poor recovery.[10] If normal-phase is necessary, the silica gel may need to be deactivated with an additive like triethylamine.[11]
Troubleshooting Guides: Specific Issues & Solutions
This section provides detailed, question-and-answer-based solutions to common experimental problems.
Problem: My peak of interest shows significant tailing. What are the causes and how can I fix it?
Peak tailing is the most common issue when purifying polar, ionizable compounds. It compromises resolution and leads to inaccurate quantification and impure fractions.[12] The primary cause is secondary, undesirable interactions between the analyte and the stationary phase.[1][7]
Logical Troubleshooting Workflow for Peak Tailing
The following diagram outlines a systematic approach to diagnosing and resolving peak tailing.
Caption: A workflow for troubleshooting peak tailing.
Detailed Causes and Solutions:
-
Cause: Ionization of the Carboxylic Acid.
-
Explanation: If the mobile phase pH is too close to or above the pKa of your compound, a significant portion of the molecules will be in their anionic (negatively charged) form. This ion strongly interacts with any positively charged sites on the silica backbone (like metal impurities) or through hydrogen bonding with residual silanols, slowing down its elution relative to the neutral form and causing a "tail".[2]
-
Solution: Ensure your mobile phase is sufficiently acidic. Adding 0.1% TFA (pH ~2.1) or 0.1% formic acid (pH ~2.8) to both the aqueous and organic mobile phase components is crucial.[5] This forces the equilibrium to the neutral, protonated form of the acid.
-
-
Cause: Secondary Silanol Interactions.
-
Explanation: Even on end-capped columns, some residual silanol groups (Si-OH) remain on the silica surface. The nitrogen atoms in the pyrazole ring can form hydrogen bonds with these sites, causing a secondary retention mechanism that leads to tailing.[1]
-
Solution:
-
Use a high-purity, fully end-capped column: Modern columns are manufactured with higher purity silica and more effective end-capping procedures to minimize surface silanol activity.[1]
-
Add a competitive agent: Sometimes, a small amount of a basic modifier like triethylamine (TEA) can be added to the mobile phase to engage with the active silanol sites, effectively shielding them from your analyte. However, this is more common in normal-phase and should be used cautiously in RP-HPLC as it will alter selectivity.
-
-
-
Cause: Column Overload.
-
Explanation: Injecting too much sample mass onto the column can saturate the stationary phase. This leads to a non-ideal, non-linear chromatographic process where the peak shape becomes asymmetrical, often with a tailing appearance.[1]
-
Solution: Reduce the injection volume or the concentration of the sample. Perform a loading study by injecting increasing amounts of your sample to identify the column's linear capacity.
-
-
Cause: Blocked Column Frit.
-
Explanation: If all peaks in your chromatogram, including those of neutral impurities, are tailing or misshapen, it often points to a physical problem at the head of the column, such as a partially blocked inlet frit.[12] This disrupts the flow path and leads to a distorted peak shape for every compound.
-
Solution: If the column manufacturer allows it, disconnect the column, reverse its direction, and flush it with a strong solvent to waste. This can often dislodge particulates from the frit. Always filter your samples and mobile phases to prevent this issue.
-
Problem: I have poor resolution between my product and a key impurity. How can I improve the separation?
A: Poor resolution means you need to improve the selectivity (α) of your system, which is a measure of the separation between two peaks.[10]
-
Optimize the Organic Modifier:
-
Explanation: Acetonitrile and methanol interact differently with analytes. Acetonitrile is generally a stronger "apolar" solvent, while methanol has hydrogen-bonding capabilities. Switching from one to the other can alter the elution order and improve the separation of compounds with different functionalities.
-
Solution: If your current method uses acetonitrile, develop a method using methanol at an equivalent solvent strength. Often, a blend of the two can provide unique selectivity.
-
-
Adjust the Mobile Phase pH:
-
Explanation: While the primary goal of pH is to suppress ionization, small adjustments can subtly change the polarity and shape of both your target compound and impurities, especially if an impurity has a different pKa. This can be enough to resolve them.
-
Solution: Try adjusting the acid modifier concentration (e.g., from 0.1% formic acid to 0.05%) or switching to a different acid (e.g., from formic to acetic acid) to slightly shift the pH and observe the effect on selectivity.[5]
-
-
Change the Stationary Phase:
-
Explanation: If mobile phase optimization is insufficient, changing the stationary phase provides the most dramatic change in selectivity.[10]
-
Solution: Move from a standard C18 to a phenyl-based column (for π-π interactions with the pyrazole ring) or a polar-embedded phase column. These phases introduce different retention mechanisms beyond simple hydrophobicity.[13]
-
Problem: My compound has very low recovery after purification. Where is it going?
A: Low recovery suggests your compound is either irreversibly binding to the column or degrading during the purification process.
-
Cause: Irreversible Adsorption.
-
Explanation: Highly polar pyrazole carboxylic acids can bind extremely strongly to active sites on a silica-based column, especially if the mobile phase is not optimized. In some cases, this binding is effectively irreversible.
-
Solution:
-
Acidify the Mobile Phase: This is the first and most important step, as the neutral form of the acid is less likely to bind irreversibly.
-
Use a Different Column: A high-quality, end-capped column is essential. In extreme cases, a polymer-based reversed-phase column, which has no silanol groups, can be used, although they often offer lower efficiency.
-
-
-
Cause: On-Column Degradation.
-
Explanation: Some complex molecules can be sensitive to the acidic conditions of the mobile phase or may react with metal contaminants within the HPLC system or column packing.[14]
-
Solution:
-
Use Formic or Acetic Acid: These are generally less harsh than TFA.
-
Lower the Temperature: Running the separation at a lower temperature (e.g., room temperature or even refrigerated) can slow down degradation kinetics.[14]
-
Use Metal-Free Systems: If chelation with metal components is suspected, using PEEK tubing and fittings can help.[1]
-
-
Key Experimental Protocols
Protocol 1: Preparation of an Acidified Mobile Phase
This protocol ensures consistent pH suppression for reproducible chromatography.
-
Prepare Aqueous Phase (Solvent A):
-
Measure 999 mL of HPLC-grade water into a 1 L clean, glass reservoir.
-
Using a pipette, add 1.0 mL of formic acid (or TFA for non-MS applications).
-
Cap the bottle and mix thoroughly by inversion for 1 minute.
-
Filter the mobile phase through a 0.45 µm filter to remove particulates.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Prepare Organic Phase (Solvent B):
-
Measure 999 mL of HPLC-grade acetonitrile (or methanol) into a separate 1 L reservoir.
-
Add 1.0 mL of the same acid used in Solvent A.
-
Cap, mix, filter, and degas in the same manner as the aqueous phase.
-
-
System Priming:
-
Prime the HPLC pumps with the newly prepared solvents to ensure all lines are free of old mobile phases.
-
Protocol 2: Recommended Column Conditioning and Equilibration
Proper column conditioning is vital for achieving stable, reproducible retention times.
-
Column Washing:
-
Before first use or after long-term storage, wash the new column with 10-20 column volumes of 100% organic phase (e.g., acetonitrile).
-
-
System Equilibration:
-
Set the flow rate to your method's starting conditions (e.g., 95% Solvent A, 5% Solvent B).
-
Equilibrate the column by pumping at least 10-15 column volumes of the initial mobile phase through it.
-
Monitor the detector baseline. The column is equilibrated when the baseline is flat and stable. A drifting baseline indicates that the column has not yet reached equilibrium.
-
Data Summary Table
| Parameter | Recommendation for Pyrazole Carboxylic Acids | Rationale |
| Primary Chromatography Mode | Reversed-Phase HPLC | Excellent control over retention and peak shape via mobile phase pH.[4] |
| Stationary Phase | High-Purity, End-Capped C18 | Minimizes silanol interactions that cause peak tailing.[2] |
| Alternative Stationary Phases | Polar-Embedded, Phenyl-Hexyl | Offer alternative selectivity for difficult separations.[3][13] |
| Mobile Phase Organic | Acetonitrile or Methanol | Standard reversed-phase solvents; switching between them can modulate selectivity.[8] |
| Mobile Phase Aqueous | HPLC-Grade Water with Acid Modifier | Ensures the analyte is in its neutral, well-retained form. |
| Recommended Acid Modifier | 0.1% Formic Acid (MS-compatible) or 0.1% TFA | Lowers mobile phase pH well below the analyte's pKa to suppress ionization.[5][8] |
| pH Target | At least 1.5-2.0 pH units below analyte pKa | Maximizes the concentration of the neutral species, improving peak shape and retention.[8] |
References
-
Buchi. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Restek. (2019). Choosing Your LC Stationary Phase. Retrieved from [Link]
-
Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chrominfo. (2025). How to Prepare and Optimise HPLC Mobile Phases. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
-
LCGC International. (n.d.). Choosing the Right HPLC Stationary Phase. Retrieved from [Link]
-
LCGC International. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Retrieved from [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
Sources
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- 2. chromtech.com [chromtech.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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preventing decomposition of 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid during storage
Welcome to the technical support center for 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid (CAS No. 109341-78-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, we address common challenges and questions regarding its storage and handling, providing field-proven insights and validated protocols to prevent decomposition.
Troubleshooting Guide: Diagnosing and Resolving Compound Instability
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: I've observed a decrease in the purity of my compound, confirmed by HPLC analysis, after several months of storage. What is the likely cause?
A1: A gradual loss of purity over time is a classic sign of compound decomposition. For this compound, the primary suspects are decarboxylation and photodegradation, especially if storage conditions are not optimal.
-
Causality: The pyrazole-carboxylic acid moiety can be susceptible to thermal decarboxylation, where the carboxylic acid group (-COOH) is lost as CO2.[1][2] This process can be accelerated by elevated temperatures and the presence of trace amounts of acid or base.[3] Additionally, the brominated aromatic ring makes the molecule prone to degradation upon exposure to light, particularly UV radiation.[4][5]
-
Immediate Action:
-
Quarantine the Batch: Isolate the affected batch to prevent its use in further experiments until its purity is accurately determined.
-
Re-analyze Thoroughly: Use a validated stability-indicating method, such as RP-HPLC, to quantify the parent compound and identify any major degradation peaks.[6][7] Mass spectrometry (LC-MS) can be invaluable for identifying the mass of the impurities, which can confirm the suspected degradation pathway (e.g., a mass loss of 44 Da indicates decarboxylation).[7]
-
Review Storage Conditions: Cross-reference your current storage protocol with the recommended conditions outlined in the FAQ section below. Pay close attention to temperature logs, light exposure, and container integrity.
-
Q2: The color of my solid compound has changed from off-white to a pale yellow or brownish tint. Should I be concerned?
A2: Yes, a visible color change is a strong indicator of chemical degradation. While a slight yellowing might be within the acceptable specifications for some related compounds[8], a noticeable change over time suggests the formation of chromophoric (color-absorbing) impurities.
-
Causality: This is often linked to oxidative degradation or the formation of complex photolytic byproducts. Aromatic compounds and heterocyclic systems can be susceptible to slow oxidation by atmospheric oxygen.[9] Photodegradation can also lead to colored impurities through radical-mediated pathways.[10]
-
Troubleshooting Steps:
-
Evaluate the Atmosphere: Was the compound stored under an inert atmosphere (e.g., argon or nitrogen)? If not, oxidation is a plausible cause. For long-term storage, blanketing the container with an inert gas is highly recommended.[9]
-
Check for Light Exposure: Even intermittent exposure to ambient lab lighting can be sufficient to initiate photodegradation over extended periods. Ensure the use of amber glass vials or storage in a light-proof secondary container.[11]
-
Purity Assessment: Perform TLC or HPLC analysis to correlate the color change with the appearance of new impurity spots or peaks.
-
Q3: I'm having trouble dissolving a previously soluble batch of the compound in my usual solvent system. What could be the reason?
A3: A decrease in solubility often points to the formation of less soluble degradation products or, in some cases, polymerization.
-
Causality: If the compound has degraded, the resulting impurities may have different physical properties, including lower solubility in your chosen solvent. For example, if intermolecular reactions have occurred, it could lead to higher molecular weight species that are less soluble.
-
Recommended Workflow:
-
Gentle Dissolution: Attempt to dissolve a small sample using sonication or gentle warming, but avoid excessive heat which could further accelerate degradation.
-
Solubility Testing: Test the solubility in a range of solvents to understand the nature of the impurity.
-
Analytical Confirmation: Analyze both the soluble portion and any insoluble material (if possible) by HPLC or LC-MS. This will help determine if the insoluble fraction is a degradation product or simply the parent compound that has failed to dissolve due to a change in its physical form (e.g., crystal habit).
-
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for long-term stability?
To maximize the shelf-life of this compound, we recommend a multi-faceted approach addressing temperature, light, moisture, and atmosphere.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down thermally-driven degradation pathways like decarboxylation.[8] For archival storage (>1 year), -20°C is preferable. |
| Light | Protect from light | The bromophenyl group is photosensitive. Store in amber glass vials or in a dark location (e.g., inside a sealed box).[11] |
| Moisture | Store in a dry environment | Prevents potential hydrolysis and minimizes moisture absorption, which can affect weighing accuracy. Use of a desiccator is recommended.[9] |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Minimizes the risk of slow oxidation by atmospheric oxygen.[9] |
| Container | Tightly sealed, borosilicate glass vial | Ensures a good seal against moisture and air, and glass is inert, preventing reaction with the container surface.[11] |
What are the primary decomposition pathways I should be aware of?
Understanding the potential degradation routes is key to preventing them and to identifying any impurities that may form.
Caption: Primary degradation pathways for the target compound.
How can I set up a simple stability study to monitor my compound?
A proactive stability study is the best way to ensure the long-term integrity of your compound. This involves exposing the compound to controlled, "stressed" conditions to predict its long-term behavior.[12][13]
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare several accurately weighed aliquots of the compound in appropriate storage vials.
-
Condition Exposure: Store the aliquots under a matrix of conditions as described in the workflow diagram below. Include a control sample stored under ideal conditions (e.g., -20°C, dark, inert gas).
-
Time Points: Designate specific time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
-
Analysis: At each time point, remove one aliquot from each condition. Dissolve it in a suitable solvent and analyze by a validated RP-HPLC method to determine the purity and the area percent of any degradation products.[14][15]
Caption: Workflow for a forced degradation stability study.
What analytical techniques are recommended for purity and degradation assessment?
A combination of chromatographic and spectroscopic methods provides the most comprehensive picture of compound stability.
| Technique | Application |
| Reverse-Phase HPLC (RP-HPLC) | The gold standard for quantifying purity and separating the parent compound from its degradation products. A stability-indicating method should be developed and validated.[6][16] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Essential for identifying the molecular weights of degradation products, which helps in elucidating their structures and confirming degradation pathways.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to confirm the structure of the parent compound and, if impurities are present at sufficient levels (>1-5%), to help identify their structures. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Useful for confirming the functional groups present in the pure compound. Significant changes in the spectrum over time can indicate degradation. |
References
-
MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
PMC. (n.d.). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. PMC. [Link]
-
ResearchGate. (2025, August 10). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. [Link]
-
ACS Publications. (2025, September 10). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
ResearchGate. (2016, February 8). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?. ResearchGate. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021, February 1). SciSpace. [Link]
- Google Patents. (n.d.). CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate. [Link]
-
PMC. (n.d.). Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pamabrom in Tablets. PMC. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). [Source not provided]. [Link]
-
ResearchGate. (2025, August 6). analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. ResearchGate. [Link]
-
Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (2025, December 6). SciSpace. [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
RSC Publishing. (n.d.). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. RSC Publishing. [Link]
-
Practices for Proper Chemical Storage. (n.d.). [Source not provided]. [Link]
-
Amerigo Scientific. (n.d.). 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde. Amerigo Scientific. [Link]
-
RSC Publishing. (2019, January 22). Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p-methoxybenzyl protection. RSC Publishing. [Link]
-
ResearchGate. (2025, September 1). (PDF) FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS. ResearchGate. [Link]
-
An-Najah journals. (2024, March 1). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC - MS/MS Study of Degradation Product. An-Najah journals. [Link]
-
European Patent Office. (n.d.). PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES - EP 289. Googleapis.com. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. (2025, June 20). SciSpace. [Link]
-
PNAS. (2026, February 3). All-visible-light-responsive porous aromatic frameworks manipulate CO2 uptake by reversible bulk isomerization of azobenzene pendants. PNAS. [Link]
-
MDPI. (2024, January 2). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. MDPI. [Link]
- Google Patents. (2014, March 6). WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
ijprems. (2025, November 15). A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE. ijprems. [Link]
-
IJTSRD. (2022, July 15). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD. [Link]
-
SciSpace. (2018, August 20). Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. SciSpace. [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]
-
Wikipedia. (n.d.). Carboxylic acid. Wikipedia. [Link]
-
ResearchGate. (2025, August 6). Regioselective bromination of aromatic compounds with Br 2/SO 2Cl 2 over microporous catalysts. ResearchGate. [Link]
-
Britannica. (2026, January 22). Carboxylic acid - Properties, Structure, Reactions. Britannica. [Link]
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- 16. ajrconline.org [ajrconline.org]
Technical Support Center: Overcoming Poor Regioselectivity in Pyrazole Synthesis
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals engaged in pyrazole synthesis. This guide is designed to provide in-depth, actionable solutions to one of the most persistent challenges in this field: controlling regioselectivity. Here, we move beyond simple protocols to explain the why behind the how, empowering you to troubleshoot and optimize your synthetic strategies effectively.
Frequently Asked Questions (FAQs)
Here we address the most common questions our application scientists receive regarding regioselectivity in pyrazole synthesis.
Q1: I'm using the standard Knorr synthesis with an unsymmetrical 1,3-diketone and methylhydrazine, but I'm getting a nearly 1:1 mixture of regioisomers. Why is this happening and how can I favor one isomer?
A1: This is a classic challenge in pyrazole synthesis. The formation of two regioisomers arises from the two non-equivalent carbonyl groups of your diketone, both of which can undergo initial condensation with either of the two different nitrogen atoms of methylhydrazine.[1][2] The lack of selectivity indicates that the electronic and steric differences between the two carbonyls are insufficient to direct the reaction down a single pathway under your current conditions.
To favor one isomer, you need to amplify these differences or change the reaction conditions to exploit subtle disparities in reactivity. Here are several strategies, ordered from simplest to most involved:
-
Solvent Optimization: This is often the most impactful yet straightforward change. Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[3] These solvents, through their unique hydrogen-bonding properties, can differentially stabilize the transition states leading to the different regioisomers.[3]
-
pH Control: The pH of the reaction medium is a critical and often overlooked parameter.[2][4]
-
Acidic Conditions: In the presence of acid, the more basic (more nucleophilic) nitrogen of the substituted hydrazine is protonated, reducing its reactivity. This forces the initial attack to occur from the less substituted, less basic nitrogen.
-
Basic Conditions: Under basic conditions, the more nucleophilic nitrogen is free to react, and the initial attack will likely occur at the more electrophilic carbonyl carbon.
-
-
Temperature Modulation: Varying the reaction temperature can sometimes favor one kinetic pathway over another, though this is often less predictable than solvent or pH effects.[2]
Q2: What is the mechanistic basis for the "fluorinated alcohol effect" on regioselectivity?
A2: The enhanced regioselectivity observed in fluorinated alcohols like TFE and HFIP is attributed to their strong hydrogen-bond-donating ability and low nucleophilicity.[3] While a definitive, universally accepted mechanism is still a subject of research, the prevailing hypothesis is that these solvents can selectively stabilize one of the intermediate hemiaminals or hydrazones over the other. This stabilization likely occurs through a network of hydrogen bonds that accentuates the inherent electronic differences between the two carbonyl positions of the 1,3-dicarbonyl substrate, thereby lowering the activation energy for the formation of one regioisomeric intermediate.
Q3: Are there alternatives to the Knorr condensation for achieving high regioselectivity from the outset?
A3: Absolutely. When controlling the Knorr reaction proves difficult, or if you require near-perfect regioselectivity, switching to a different synthetic strategy is often the most efficient solution. Some highly effective methods include:
-
1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a 1,3-dipole (like a diazo compound or a sydnone) with a dipolarophile (such as an alkyne or alkene).[2][5] The regioselectivity is governed by the electronic properties of the reacting partners and is often very high.
-
Reactions with α,β-Unsaturated Carbonyls (Chalcones): The reaction of hydrazines with α,β-unsaturated ketones or aldehydes, often under acidic conditions or with microwave assistance, can provide pyrazoles with excellent regiocontrol.[6][7]
-
Synthesis from Ynones: The reaction of ynones (α,β-alkynyl ketones) with hydrazines is another highly regioselective method, often catalyzed by silver or other transition metals.[1]
Q4: I've heard about using "directing groups." How do they work in pyrazole synthesis?
A4: Directing groups are functionalities pre-installed on one of the reactants to force the reaction to proceed with a specific regiochemical outcome. For instance, a bulky protecting group on one of the hydrazine nitrogens can sterically hinder its reaction, leaving the other nitrogen to initiate the cyclization. While effective, this often requires additional synthetic steps for the introduction and removal of the directing group. More modern approaches focus on using substrates where inherent electronic or steric biases are so strong that they act as internal directing groups.
Troubleshooting Guide: Common Issues and Solutions
This table provides a quick reference for troubleshooting common problems encountered during pyrazole synthesis.
| Issue | Probable Cause(s) | Recommended Solutions |
| Poor Regioselectivity (Mixture of Isomers) | 1. Insufficient steric or electronic differentiation in the 1,3-dicarbonyl substrate.[1][2] 2. Suboptimal reaction conditions (solvent, pH, temperature).[4] | 1. Change Solvent: Switch to a fluorinated alcohol (TFE or HFIP).[3] 2. Adjust pH: Systematically screen acidic (e.g., acetic acid) and basic (e.g., pyridine) conditions.[2] 3. Modify Substrate: If possible, increase the steric bulk or electronic bias of one of the substituents on the dicarbonyl. |
| Low Yield | 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Formation of side products (e.g., stable hydrazone intermediates that fail to cyclize). | 1. Increase Temperature/Time: Monitor the reaction by TLC or LC-MS to ensure completion. 2. Use a Catalyst: Employ a Lewis acid catalyst (e.g., LiClO₄, AgOTf) to promote cyclization.[1] 3. Microwave Irradiation: This can often drive reactions to completion faster and with higher yields.[6][8][9] |
| No Reaction | 1. Deactivated starting materials. 2. Insufficiently forcing reaction conditions. | 1. Catalysis is Key: Many pyrazole syntheses require a catalyst to proceed efficiently.[1] 2. Increase Reactivity: Consider converting a less reactive dicarbonyl into a more reactive intermediate like a β-enaminone.[7] |
| Difficulty Separating Regioisomers | 1. Similar polarity and physical properties of the isomers. | 1. Chromatography Optimization: Screen different solvent systems for flash chromatography. Chiral chromatography can sometimes separate regioisomers. 2. Crystallization: Attempt fractional crystallization from various solvents. 3. Derivatization: If the isomers have a reactive handle, derivatization can sometimes lead to diastereomers that are easier to separate. |
Mechanism & Theory: Visualizing the Reaction Pathways
Understanding the underlying mechanism is crucial for rational optimization. The reaction of an unsymmetrical 1,3-diketone with a monosubstituted hydrazine can proceed through two competing pathways, as illustrated below. The regiochemical outcome is determined by which pathway is kinetically favored.
Caption: Competing pathways in Knorr pyrazole synthesis.
The goal of regioselective synthesis is to lower the activation energy of one pathway relative to the other.
Troubleshooting Workflow
When faced with poor regioselectivity, a systematic approach is essential. The following workflow can guide your optimization efforts.
Caption: A systematic workflow for optimizing regioselectivity.
Key Experimental Protocols
Here are detailed, step-by-step protocols for two of the most effective methods discussed.
Protocol 1: High-Regioselectivity Synthesis Using Fluorinated Alcohols
This protocol is adapted from the work of Fustero et al. and is highly effective for reactions of unsymmetrical 1,3-diketones with monosubstituted hydrazines.[3]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
To this solution, add methylhydrazine (1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the limiting starting material), remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the major regioisomer.
-
Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS analysis.
Protocol 2: Microwave-Assisted Regioselective Synthesis from α,β-Unsaturated Ketones
This general procedure is based on methodologies that utilize microwave irradiation to accelerate the reaction and improve yields.[6]
Materials:
-
α,β-Unsaturated ketone (chalcone derivative) (1.0 mmol)
-
Arylhydrazine hydrochloride (1.1 mmol)
-
Glacial acetic acid (5 mL)
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine hydrochloride (1.1 mmol) in a 10 mL microwave reaction vessel equipped with a small magnetic stir bar.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Seal the vessel securely and place it in a scientific microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120-140 °C) for 15-30 minutes. Note: Reaction conditions should be optimized for specific substrates.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (approx. 50 mL) to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure, single-regioisomer pyrazole derivative.
References
-
Organic Chemistry Portal. Pyrazole Synthesis. [Link]
-
Al-Mughaid, H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6528. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3526. [Link]
-
Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Piaz, V. D., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5873. [Link]
-
Deadman, J. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]
-
Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
-
The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. [Link]
-
Fernandes, D. M., et al. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. [Link]
-
Slepukhin, P., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]
-
Slideshare. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. [Link]
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Wan, Y., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]
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Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. ResearchGate. [Link]
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Oriental Journal of Chemistry. SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). [Link]
-
Zrinski, I. (2006). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. Arkivoc. [Link]
-
Kumar, A., et al. (2025). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Molecules. [Link]
-
Le, T., et al. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Chemistry. [Link]
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International Journal of Progressive Research in Engineering Management and Science. RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. [Link]
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Technical Support Center: Navigating Solubility Challenges of Pyrazole Derivatives in Biological Assays
Welcome to the technical support center dedicated to addressing the critical issue of pyrazole derivative solubility in biological assays. Pyrazole-based compounds are a cornerstone of modern drug discovery, exhibiting a wide range of pharmacological activities.[1][2] However, their often hydrophobic nature and potential for precipitation in aqueous assay buffers present a significant hurdle for researchers. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you generate reliable and reproducible data.
Understanding the Challenge: Why is My Pyrazole Compound Crashing Out?
The solubility of a pyrazole derivative is a complex interplay of its intrinsic physicochemical properties and the experimental conditions. Key factors include:
-
Molecular Structure: The nature of the substituents on the pyrazole ring is paramount. Lipophilic groups decrease aqueous solubility, while polar functional groups can enhance it.[3]
-
Crystal Lattice Energy: The arrangement of molecules in the solid state affects the energy required to dissolve the compound. Amorphous forms are generally more soluble than stable crystalline forms.[3]
-
pH of the Medium: For ionizable pyrazole derivatives, the pH of the assay buffer can dramatically influence solubility by altering the ionization state of the molecule.[3]
-
Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding within the crystal lattice, can lead to lower solubility.[3]
Part 1: Troubleshooting Guide - My Compound Precipitated! What Now?
This section is designed as a logical workflow to diagnose and solve precipitation issues encountered during your experiments.
Q1: I've just diluted my DMSO stock into my aqueous assay buffer and I see immediate precipitation. What's my first step?
Answer: This is a classic sign of poor kinetic solubility. The compound was soluble in the organic solvent (DMSO) but crashed out when introduced to the aqueous environment. Here’s a systematic approach to troubleshoot this:
Step 1: Visual and Microscopic Confirmation First, confirm that what you're seeing is indeed compound precipitation and not another issue (e.g., salt precipitation from the buffer). A quick check under a light microscope can reveal crystalline or amorphous particulate matter.
Step 2: Re-evaluate Your Stock and Final Concentrations
-
Lower the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Perform a serial dilution to find the highest concentration that remains in solution. While initial screens often use 10µM to 100µM, compounds that precipitate even at 10µM in media with 1-2% DMSO may require significant formulation efforts.[4]
-
Check Your DMSO Percentage: While DMSO is an excellent solvent for many nonpolar molecules, its concentration in the final assay medium is critical.[5] Most cell-based assays can tolerate up to 0.5% DMSO without significant toxicity, but higher concentrations can be detrimental.[5][6][7] Crucially, the final DMSO concentration might not be sufficient to keep your compound in solution.
Step 3: The Co-Solvent Approach If lowering the concentration isn't an option (e.g., for dose-response curves), consider using a co-solvent system. Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[8]
Experimental Protocol 1: Co-Solvent Screening
Objective: To identify a suitable co-solvent to prevent pyrazole derivative precipitation in an aqueous buffer.
Materials:
-
Your pyrazole derivative (as a high-concentration DMSO stock, e.g., 10 mM)
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
Potential co-solvents: Ethanol, Propylene Glycol, PEG 400, NMP (N-Methyl-2-pyrrolidone)
-
96-well clear bottom plate
-
Plate reader capable of measuring turbidity (absorbance at ~600 nm) or a nephelometer
Procedure:
-
Prepare a dilution series of your DMSO stock in the 96-well plate.
-
In parallel, prepare your assay buffer containing different percentages of a co-solvent (e.g., 1%, 2%, 5% of Ethanol, PEG 400, etc.).
-
Add the co-solvent-containing buffer to the wells with the diluted compound.
-
Incubate at the assay temperature (e.g., 37°C) for a set period (e.g., 2 hours).
-
Visually inspect for precipitation and measure turbidity using the plate reader. The lowest turbidity reading indicates the most effective co-solvent system.
Interpreting the Results: A successful co-solvent will allow you to maintain your desired final compound concentration with minimal precipitation. Always run a vehicle control (buffer + co-solvent + DMSO) to ensure the co-solvent itself doesn't interfere with your assay readout.
Q2: My compound seems to be soluble initially, but after a few hours of incubation, I see precipitation. What's happening?
Answer: This scenario suggests that you are dealing with a supersaturated solution that is thermodynamically unstable.[9] The initial kinetic solubility is higher, but over time, the compound crashes out as it moves towards its lower, more stable thermodynamic solubility.[10]
Troubleshooting Workflow:
Caption: Decision workflow for time-dependent precipitation.
Step 1: pH Adjustment for Ionizable Compounds For pyrazole derivatives with acidic or basic functional groups, solubility is highly pH-dependent.[3] The lowest solubility is often observed at the isoelectric point (pI), where the net charge is zero.
-
For acidic compounds: Increasing the pH above the pKa will deprotonate the acidic group, leading to a negatively charged and more soluble species.
-
For basic compounds: Decreasing the pH below the pKa will protonate the basic group, resulting in a positively charged and more soluble species.
Step 2: Advanced Formulation Strategies If pH adjustment is not feasible or effective, more advanced formulation techniques may be necessary. These methods aim to create a stable formulation that prevents the compound from crystallizing.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drugs, forming inclusion complexes that significantly enhance aqueous solubility and stability.[11][12][13]
-
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier at the molecular level. This can create an amorphous system with higher apparent solubility and faster dissolution rates.[14][15]
Part 2: Frequently Asked Questions (FAQs)
Q3: What's the difference between kinetic and thermodynamic solubility, and which one should I measure?
Answer: This is a critical distinction for drug discovery scientists.
-
Kinetic Solubility: This is the concentration of a compound that can be rapidly dissolved in a solvent, often starting from a DMSO stock solution. It reflects the solubility of the amorphous or least stable solid form and is relevant for high-throughput screening where compounds are in contact with the aqueous buffer for a short period.[16][17] Kinetic solubility measurements often yield higher values than thermodynamic solubility.[10]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. It is determined by allowing the solid compound to equilibrate with the solvent over a longer period (e.g., 24-48 hours) until the concentration in solution reaches a plateau.[9][16] This value is crucial for later-stage development and formulation.[17]
Which to measure?
-
Early Discovery/HTS: Kinetic solubility is often sufficient to rank compounds and identify potential liabilities.
-
Lead Optimization/Preclinical Development: Thermodynamic solubility is essential for understanding the true solubility limits and for developing robust formulations.
| Parameter | Kinetic Solubility | Thermodynamic Solubility |
| Starting Material | DMSO Stock Solution | Solid Compound (Powder) |
| Incubation Time | Short (e.g., 2 hours) | Long (e.g., 24-48 hours) |
| Relevance | High-Throughput Screening, Early Discovery | Lead Optimization, Formulation Development |
| Typical Value | Often higher | Represents true equilibrium |
Experimental Protocol 2: Shake-Flask Method for Thermodynamic Solubility
Objective: To determine the equilibrium solubility of a pyrazole derivative in an aqueous buffer.
Materials:
-
Solid pyrazole derivative
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Small glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or LC-MS/MS system for quantification
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the buffer. The solid should be visibly present at the bottom of the vial.
-
Cap the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Incubate for at least 24 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, being cautious not to disturb the pellet.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method against a standard curve.
Q4: Can the type of buffer I use affect my compound's solubility?
Answer: Absolutely. Buffer components can interact with your compound. For instance, phosphate buffers can sometimes form insoluble salts with compounds containing certain counter-ions, leading to precipitation that is not related to the compound's intrinsic solubility.[18] If you suspect buffer-related precipitation, try an alternative buffer system with different components (e.g., TRIS or HEPES).
Q5: How should I prepare my stock solutions to minimize solubility issues down the line?
Answer: Proper stock solution preparation is fundamental.
-
Use a High-Quality Solvent: DMSO is the most common choice, but ensure it is anhydrous and of high purity.
-
Ensure Complete Dissolution: Use a vortex mixer and, if necessary, gentle warming or sonication to ensure the compound is fully dissolved in the stock solution.[19]
-
Store Properly: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[19]
-
Perform a "Pre-dilution" Step: When preparing working solutions, it can be beneficial to first dilute the DMSO stock into a small volume of assay medium (e.g., a 1:10 dilution) and vortex vigorously before adding it to the final assay volume. This can sometimes prevent immediate precipitation.
Part 3: Advanced Analytical Characterization
When troubleshooting solubility, it's often necessary to characterize the precipitate.
Q6: How can I confirm the identity of the precipitate?
Answer: If you have enough material, you can collect the precipitate by centrifugation and analyze it using various techniques:
-
LC-MS/MS: Dissolve the precipitate in an organic solvent and analyze it to confirm it is your compound of interest.[20]
-
Powder X-ray Diffraction (PXRD): This technique can determine if the precipitate is crystalline or amorphous and can identify the specific polymorphic form.
-
Differential Scanning Calorimetry (DSC): DSC can be used to study the thermal properties of the precipitate, providing further information about its solid-state form.[21]
Conclusion
Addressing the solubility of pyrazole derivatives is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies and protocols outlined in this guide, researchers can overcome these hurdles, ensuring the generation of high-quality, reliable data in their biological assays.
References
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Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]
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Di Dalmazi, G., et al. (2016). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science. Retrieved from [Link]
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de Oliveira, D. L., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports. Retrieved from [Link]
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Pop, A. L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 2.5: Preparing Solutions. Retrieved from [Link]
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- Olatunji, I. (2025). Formulation strategies for poorly soluble drugs.
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ResearchGate. (n.d.). Characterization of each precipitation method. Retrieved from [Link]
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Lam, P., et al. (2011). Process characterization strategy for a precipitation step for host cell protein reduction. Biotechnology Progress. Retrieved from [Link]
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Garrido, P., et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of DMSO on assay performance. Retrieved from [Link]
-
El-Shahat, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]
-
Lee, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Retrieved from [Link]
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.
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Chen, Y.-C., et al. (2024). Investigation of the Influence of Anti-Solvent Precipitation Parameters on the Physical Stability of Amorphous Solids. Pharmaceutics. Retrieved from [Link]
- Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
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ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 8.2: Precipitation Gravimetry. Retrieved from [Link]
- Journal of Drug Delivery and Therapeutics. (2018). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
-
Iesanu, M. I., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences. Retrieved from [Link]
- AAPS. (n.d.).
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University of Rochester Medical Center. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
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Kumar, S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life. Retrieved from [Link]
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Reddit. (2022). Buffer keeps precipitating. Any advice why?. Retrieved from [Link]
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Al-Ostath, R. A., et al. (2023). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. Retrieved from [Link]
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Bérénice, H., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules. Retrieved from [Link]
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
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Yadav, D., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry. Retrieved from [Link]
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Validation & Comparative
The Pyrazole Scaffold: A Privileged Framework for Potent and Selective Enzyme Inhibition
A Comparative Guide for Drug Discovery Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, demonstrating remarkable versatility as a scaffold for designing potent and selective enzyme inhibitors.[1][2] Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity against a wide array of enzymatic targets. This guide provides a comparative analysis of pyrazole derivatives as inhibitors of three key enzyme families—cyclooxygenases (COXs), protein kinases, and xanthine oxidase—offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation.
Cyclooxygenase (COX) Inhibition: A Legacy of Selective Anti-Inflammatory Agents
Pyrazole derivatives are famously represented in the pharmaceutical landscape by celecoxib, a selective COX-2 inhibitor.[3][4] The development of selective COX-2 inhibitors was a landmark in anti-inflammatory therapy, aiming to mitigate the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[5] The key to the COX-2 selectivity of diaryl-substituted pyrazoles lies in the presence of a sulfonamide or a similar functional group, which can interact with a specific side pocket in the COX-2 active site that is absent in COX-1.[6]
Comparative Analysis of COX Inhibitors
The inhibitory potency of pyrazole derivatives against COX-1 and COX-2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. A higher selectivity index (SI = IC50(COX-1)/IC50(COX-2)) indicates a greater preference for COX-2 inhibition.
| Compound ID | R1 Group | R2 Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | 4-SO2NH2-Ph | 4-Me-Ph | >10 | 0.04 | >250 | [3] |
| PYZ16 | 4-SO2NH2-Ph | Diarylpyrazole | >5.58 | 0.52 | >10.73 | [3] |
| PYZ28 | Varied | Varied | >50 | 0.26 | >192.3 | [3] |
| Compound 5u | 4-SO2NH2-Ph | Hybrid pyrazole | 130.14 | 1.79 | 72.73 | [6] |
| Compound 5s | 4-SO2NH2-Ph | Hybrid pyrazole | 165.04 | 2.51 | 65.75 | [6] |
| Compound 10a | 4-SO2NH2-Ph | N-substituted pyrazole | >10 | 0.05 | >200 | [1] |
| Compound 8d | 4-SO2NH2-Ph | N-substituted pyrazole | 8.93 | 0.06 | 148.83 | [1] |
Structure-Activity Relationship Insights:
-
Sulfonamide Moiety: The presence of a sulfonamide group at the para-position of one of the phenyl rings is a critical determinant for high COX-2 selectivity and potency.[6]
-
Substitutions on the Phenyl Rings: Electron-withdrawing groups on the phenyl rings can influence inhibitory activity. For instance, a 3-Cl substituent has been shown to result in superior COX-2 selectivity compared to Br and NO2 groups.[4]
-
N-1 Substitution: The nature of the substituent at the N-1 position of the pyrazole ring can significantly impact both potency and selectivity. Larger N-substituents can enhance COX-2 selectivity.[1]
Protein Kinase Inhibition: Targeting Dysregulated Signaling in Cancer and Beyond
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[7][8] Pyrazole derivatives have emerged as a rich source of potent and selective kinase inhibitors, with several approved drugs and clinical candidates in development.[9][10] The pyrazole core can effectively mimic the hinge-binding region of ATP, a key interaction for kinase inhibition.
Comparative Analysis of Kinase Inhibitors
The inhibitory activity of pyrazole-based kinase inhibitors is often evaluated against a panel of kinases to determine their potency and selectivity.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Cellular IC50 (µM) | Reference |
| Afuresertib | Akt1 | 0.08 (Ki) | HCT116 | 0.95 | [9] |
| Compound 2 | Akt1 | 1.3 | HCT116 | 0.95 | [9] |
| Compound 6 | Aurora A | 160 | HCT116, MCF7 | 0.39, 0.46 | [9] |
| Compound 7 | Aurora A/B | 28.9 / 2.2 | A549, LoVo, HT29 | 0.487, 0.789, 0.381 | [9] |
| Compound 17 | Chk2 | 17.9 | HepG2, HeLa, MCF7 | 10.8, 11.8, 10.4 | [9] |
| Compound 25 | CDK1 | 1520 | HepG2, HCT116 | 0.028, 0.035 | [9] |
Structure-Activity Relationship Insights:
-
Template for ATP-Binding Site Interaction: The pyrazolyl amide scaffold is a versatile template for designing kinase inhibitors due to its ability to interact with the ATP-binding site.[10]
-
Substitutions for Selectivity: Appropriate substitutions on the pyrazole ring and its appendages can significantly enhance potency and selectivity for specific kinases.[9][11] For example, in a series of pyrazole-based CDK inhibitors, a cyclobutyl group was found to be more optimal for activity than other alkyl or aryl substituents.[9]
-
Multi-Targeted Inhibition: Some pyrazole derivatives have been developed as multi-targeted kinase inhibitors, which can be advantageous in treating complex diseases like cancer.[10]
Xanthine Oxidase Inhibition: A Therapeutic Strategy for Gout and Hyperuricemia
Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid.[12] Elevated levels of uric acid can lead to hyperuricemia and gout. Pyrazole derivatives have been investigated as non-purine XO inhibitors, offering an alternative to traditional drugs like allopurinol.[13]
Comparative Analysis of Xanthine Oxidase Inhibitors
| Compound ID | XO IC50 (µM) | Reference Compound | Reference IC50 (µM) | Reference |
| Compound 1 | 0.83 | Allopurinol | 14.97 | [13] |
| Compound 59 | 1.37 | Allopurinol | 12.52 | |
| Compound 65 | 9.32 | Allopurinol | 13.03 | |
| Compound 66 | 10.03 | Allopurinol | 13.03 |
Structure-Activity Relationship Insights:
-
Non-Purine Scaffold: Pyrazole derivatives offer a non-purine scaffold for XO inhibition, which may lead to different binding modes and potentially fewer side effects compared to purine analogs.
-
Substituent Effects: The presence of specific substituents, such as a bromo group on a phenyl ring, has been shown to significantly enhance XO inhibitory activity.[14] Electron-withdrawing groups on the phenyl ring also appear to be important for high potency.[13]
Experimental Protocols: A Guide to In Vitro Enzyme Inhibition Assays
The following sections provide detailed, step-by-step methodologies for key in vitro enzyme inhibition assays used to evaluate pyrazole derivatives.
In Vitro COX-2 Enzyme Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of recombinant human COX-2 by monitoring the production of prostaglandin G2.[15]
Materials:
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Recombinant Human COX-2
-
Test pyrazole derivative
-
Positive control (e.g., Celecoxib)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve the test pyrazole derivative and positive control in DMSO to prepare stock solutions, then serially dilute to the desired concentrations in COX Assay Buffer.
-
Plate Setup: Add 10 µL of the diluted test inhibitor or positive control to the appropriate wells of a 96-well plate. For the enzyme control, add 10 µL of COX Assay Buffer.
-
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Enzyme Addition: Add the reconstituted COX-2 enzyme to the wells containing the test compounds and controls.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of arachidonic acid in NaOH to all wells.
-
Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm at 25°C for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
Causality Behind Experimental Choices:
-
Fluorometric Detection: This method offers high sensitivity and is suitable for high-throughput screening.
-
Kinetic Measurement: Measuring the reaction rate over time provides more accurate data compared to a single endpoint measurement.
-
Positive Control: Including a known COX-2 inhibitor like celecoxib validates the assay and provides a benchmark for the potency of the test compounds.
In Vitro Kinase Inhibition Assay
The specific protocol for a kinase inhibition assay will vary depending on the kinase and the detection method. A common format is a luminescent assay that measures the amount of ATP remaining after the kinase reaction.
General Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)
This assay measures the ability of a compound to inhibit XO activity by monitoring the formation of uric acid from xanthine, which absorbs light at 290-295 nm.[16]
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Potassium Phosphate Buffer (pH 7.5)
-
Test pyrazole derivative
-
Positive control (e.g., Allopurinol)
-
96-well UV-transparent microplate
-
Spectrophotometric microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of xanthine, xanthine oxidase, test compound, and allopurinol in potassium phosphate buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, test compound (or allopurinol), and xanthine oxidase solution.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the xanthine substrate solution to all wells.
-
Measurement: Immediately measure the increase in absorbance at 293 nm over a period of 3-4 minutes.
-
Data Analysis: Calculate the rate of uric acid formation from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
Causality Behind Experimental Choices:
-
Spectrophotometric Detection: This is a straightforward and widely used method for measuring XO activity.
-
Wavelength Selection: Uric acid has a characteristic absorbance maximum around 290-295 nm, allowing for its specific detection.
-
Blank and Control: Running a blank (without enzyme) and a control (without inhibitor) is crucial for accurate calculation of enzyme activity and inhibition.
Signaling Pathways and Mechanisms of Inhibition
The therapeutic effects of pyrazole-based enzyme inhibitors stem from their ability to modulate specific signaling pathways.
Caption: Overview of key signaling pathways targeted by pyrazole derivatives.
Conclusion
The pyrazole scaffold continues to be a highly valuable framework in the design and development of potent and selective enzyme inhibitors. The extensive body of research on pyrazole derivatives has provided deep insights into their structure-activity relationships, enabling the rational design of new therapeutic agents with improved efficacy and safety profiles. The comparative data and experimental protocols presented in this guide serve as a valuable resource for researchers in the field of drug discovery, facilitating the continued exploration of this privileged heterocyclic system for the development of novel enzyme inhibitors.
References
- Chavan, A. A., et al. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
- Galal, A. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Tan, K., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Assays Using COX-2-IN-43.
- MDPI. (2022). Graphical representation of IC50 (COX‐1 and COX‐2) values for the screened compounds in comparison with celecoxib.
- Sigma-Aldrich. Assay Procedure for Xanthine Oxidase Microbial.
- Popa, M., et al. (2013).
- Al-Ostoot, F. H., et al. (2021). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition.
- Khan, I., et al. (2023).
- Ibrahim, N. A., et al. (2025). Pyrazole derivatives as dual COX-2/EGFR inhibitors with anticancer potential: Optimization of difenamizole Analogs. Bioorganic Chemistry.
- García-Cánovas, F., et al. (2021). The Relationship between the IC 50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition.
- BenchChem. (2025). A Comparative Review of Xanthine Oxidase Inhibitors.
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- 3H Biomedical. Xanthine Oxidase Assay (XO).
- El-Sayed, N. N. E., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances.
- Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric).
- Alsayari, A., et al. (2021). Development of Pyrazole Derivatives as Xanthine Oxidase Inhibitors. Indian Journal of Heterocyclic Chemistry.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Xanthine Oxidase Inhibition Assay Using Allopurinol.
- Zhang, Y., et al. (2023). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43).
- Gierse, J. K., et al. (1999). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry.
- Nguyen, M. T., et al. (2016). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F.
- Wang, Z., et al. (2021). In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10, 12, and 6 a–6 t.
- Gostenčnik, G., et al. (2021). IC 50 Values for COX-1 and COX-2 Enzymes.
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- Husain, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.
- Sun, Z. G., et al. (2023). Recent Advances in Xanthine Oxidase Inhibitors. Mini reviews in medicinal chemistry.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid Analogs
Welcome to an in-depth exploration of the structure-activity relationship (SAR) of 1-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid analogs. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile scaffold for therapeutic innovation. The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the basis of numerous clinically approved drugs and serving as a privileged structure in the discovery of new bioactive agents.[1][2][3] The this compound core, in particular, offers a synthetically accessible framework with significant potential for modification, making it an attractive starting point for developing novel therapeutics, including anti-inflammatory, anti-cancer, and antimicrobial agents.[1][2][4]
This guide will dissect the intricate relationship between the chemical structure of these analogs and their biological activity, providing a comprehensive analysis supported by experimental data and established scientific principles. We will delve into the rationale behind structural modifications, compare the performance of various analogs, and provide detailed experimental protocols to empower your research endeavors.
The Core Scaffold: A Foundation for Therapeutic Innovation
The this compound scaffold is a promising platform for drug discovery due to the inherent biological activities associated with the pyrazole ring and the opportunities for chemical diversification.[3] The core structure presents several key positions for modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Below is a diagram illustrating the key modification points on the this compound scaffold:
Caption: Key modification points on the core scaffold.
Synthetic Strategies for Analog Generation
The synthesis of this compound analogs is generally achieved through a multi-step process that offers flexibility in introducing diverse functional groups. A common and effective approach involves the Claisen condensation of an appropriately substituted acetophenone with diethyl oxalate, followed by cyclization with a substituted hydrazine to form the pyrazole ring.[5]
Here is a generalized workflow for the synthesis of these analogs:
Caption: General synthetic workflow for pyrazole analogs.
Experimental Protocol: Synthesis of 3-(4-bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
This protocol is adapted from a published procedure and serves as a representative example of the synthesis of a 1-(4-bromophenyl)-1H-pyrazole analog.[5]
Step 1: Synthesis of 4-(4-bromophenyl)-2,4-dioxobutanoic acid
-
Perform a Claisen condensation of 4-bromoacetophenone and diethyl oxalate.
-
The resulting product, 4-(4-bromophenyl)-2,4-dioxobutanoic acid, is used in the subsequent step.
Step 2: Synthesis of the final compound
-
Prepare a suspension of 2 g (7.4 mmol) of 4-(4-bromophenyl)-2,4-dioxobutanoic acid and 1.345 g (14.8 mmol) of thiosemicarbazide in 30 mL of ethanol.
-
Reflux the reaction mixture for 2 hours.
-
Cool the mixture to room temperature.
-
Filter the formed precipitate and recrystallize it from ethanol to obtain the final product.[5]
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the core scaffold. A systematic analysis of these modifications provides valuable insights for rational drug design.
Modifications on the Phenyl Ring (R1)
The 4-bromophenyl group at the N1 position of the pyrazole ring is a critical determinant of activity. The bromine atom can be replaced with other substituents to modulate the electronic and steric properties of the molecule.
| Modification at R1 | Observed Effect on Activity | Rationale | Reference |
| Chloro | Often maintains or slightly alters activity. | Similar electronics and sterics to bromo. | [6] |
| Fluoro | Can increase metabolic stability and binding affinity. | High electronegativity and small size can lead to favorable interactions. | [7] |
| Methoxy | May increase or decrease activity depending on the target. | Introduces a hydrogen bond donor and alters electronic properties. | |
| Unsubstituted Phenyl | Generally serves as a baseline for comparison. | Provides a core phenyl structure without electronic or steric influence from substituents. |
Modifications on the Pyrazole Ring (R2)
Substitutions at the C3 and C4 positions of the pyrazole ring can significantly impact the molecule's interaction with its biological target.
| Modification at R2 | Observed Effect on Activity | Rationale | Reference |
| Aryl groups at C3 and C4 | Can induce cytotoxicity in cancer cell lines. | Introduction of bulky groups can enhance binding to specific protein pockets. | [7] |
| Methyl groups at C3 and C5 | Can be tailored for specific biological targets. | Small alkyl groups can fill hydrophobic pockets in the target protein. | [8] |
| Carboxaldehyde at C4 | Creates a reactive group for further functionalization or direct interaction with the target. | The aldehyde group can form covalent bonds or participate in hydrogen bonding. | [9] |
Modifications of the Carboxylic Acid Group (R3)
The carboxylic acid at the C5 position is a key functional group that can be modified to improve pharmacokinetic properties, such as cell permeability.
| Modification at R3 | Observed Effect on Activity | Rationale | Reference |
| Esterification (Prodrug) | Can enhance cellular activity. | Masks the polar carboxylic acid, improving cell membrane permeability. The ester is then hydrolyzed intracellularly to release the active drug. | [10] |
| Amide formation | Can lead to analogs with diverse biological activities. | Amides can participate in different hydrogen bonding interactions compared to the carboxylic acid. | [11] |
| Conversion to hydrazides and other heterocycles | Can result in compounds with potent antitumor and antiviral activities. | These modifications can introduce new pharmacophoric features and alter the overall shape and polarity of the molecule. | [6] |
Comparative Analysis with Alternative Scaffolds
The this compound scaffold holds its own when compared to other well-established pyrazole-based drugs like the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[2] While these drugs have demonstrated clinical success, the development of resistance and off-target effects necessitates the exploration of novel chemical scaffolds. The this compound framework offers the potential for developing agents with novel mechanisms of action and improved selectivity profiles.
Essential Experimental Protocols for Analog Evaluation
A thorough evaluation of newly synthesized analogs requires a battery of in vitro and in vivo assays to determine their biological activity and therapeutic potential.
In Vitro Enzyme Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of analogs against a specific enzyme target.
Caption: Workflow for an in vitro enzyme inhibition assay.
Protocol:
-
Preparation: Prepare all necessary reagents, including assay buffer, enzyme, substrate, and test compounds.
-
Compound Dilution: Create a serial dilution of the test compounds to determine the IC50 value.
-
Enzyme-Compound Incubation: Incubate the enzyme with the test compounds for a predetermined period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Measure the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., fluorescence, absorbance).
-
Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a suitable model to determine the IC50 value.[12]
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess the anti-proliferative effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition) value for each compound.[13]
Future Directions and Concluding Remarks
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The SAR data presented in this guide highlights the critical role of substitutions on the phenyl and pyrazole rings, as well as modifications of the carboxylic acid group, in determining biological activity. Future research should focus on:
-
Exploring a wider range of substituents at all key positions to further refine the SAR.
-
Utilizing computational modeling and molecular docking to guide the design of more potent and selective analogs.
-
Investigating the mechanism of action of the most promising compounds to identify novel biological targets.
-
Optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and safety profiles.
By leveraging the insights provided in this guide and employing a rational, data-driven approach to drug design, the scientific community can unlock the full therapeutic potential of this compound analogs.
References
-
Maslivets, A. N., et al. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Molbank, 2024(1), m1757. [Link]
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Šačkus, A., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 13(12), 8035-8046. [Link]
-
Klein, T., et al. (2020). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1373-1393. [Link]
-
Li, Y., et al. (2024). Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. [Link]
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Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-15. [Link]
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Zhang, Z., et al. (2025). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Chemical Papers, 80(1), 1-8. [Link]
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
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Wang, L., et al. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/. DigitalCommons@TMC. [Link]
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Zalaru, C., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]
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Amerigo Scientific. (n.d.). 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde. [Link]
- Google Patents. (1989).
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Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive. [Link]
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Rostom, S. A. F., et al. (2003). Polysubstituted Pyrazoles, Part 5. Synthesis of New 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic Acid Hydrazide Analogs and Some Derived Ring Systems. A Novel Class of Potential Antitumor and anti-HCV Agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974. [Link]
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Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
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Saad, N., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]
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A Comprehensive Guide to the Validation of 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid as a Carbonic Anhydrase Inhibitor
This guide provides a detailed framework for researchers, scientists, and drug development professionals on the validation of 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid as a potential inhibitor of carbonic anhydrase (CA). We will delve into the rationale behind the experimental design, provide step-by-step protocols for key assays, and present a comparative analysis of its performance against established standards.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This seemingly simple reaction is pivotal in pH regulation, CO₂ and bicarbonate transport, electrolyte secretion, and various biosynthetic pathways.[3][4]
Given their ubiquitous nature, dysregulation of CA activity is implicated in a range of pathologies. Consequently, CA inhibitors are established therapeutic agents for conditions such as glaucoma, epilepsy, and altitude sickness, and are being actively investigated for their potential in cancer therapy.[3][4][5] The pyrazole scaffold has emerged as a promising pharmacophore in the design of novel CA inhibitors, with derivatives showing potent and isoform-selective inhibition.[6][7] This guide focuses on the systematic validation of a novel pyrazole derivative, this compound.
Experimental Design: A Multi-faceted Approach to Validation
A robust validation of a novel inhibitor requires a multi-pronged approach. Our experimental design is structured to not only determine the inhibitory potential of this compound but also to assess its selectivity and provide a basis for comparison with a known clinical inhibitor.
Synthesis of this compound
The synthesis of the target compound can be achieved through a multi-step reaction sequence, drawing from established methods for pyrazole synthesis.[8][9] A plausible synthetic route is outlined below:
Caption: Plausible synthetic pathway for a pyrazole carboxylic acid derivative.
Note: The final condensation step in the diagram is illustrative of a general method. For our target compound, a condensation reaction between a suitable precursor and (4-bromophenyl)hydrazine would be employed.
Selection of Controls
The inclusion of appropriate controls is fundamental to the integrity of any biological assay.
-
Positive Control: Acetazolamide (AZA) is a well-characterized, potent, and non-selective carbonic anhydrase inhibitor.[3][10] Its consistent and well-documented inhibitory activity makes it an ideal positive control to validate the assay's performance and a benchmark against which to compare our test compound.
-
Negative Control: To ensure that the observed inhibition is specific to the chemical structure of our test compound, a structurally similar but biologically inactive molecule is required. For this purpose, we propose the use of 1-phenyl-1H-pyrazole-5-carboxylic acid. The absence of the bromo-substituent is hypothesized to significantly reduce its inhibitory activity.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of this compound will be evaluated using an in vitro colorimetric assay.[11][12] This assay leverages the esterase activity of carbonic anhydrase on a chromogenic substrate, p-nitrophenyl acetate (p-NPA). The enzymatic cleavage of p-NPA releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[10][11] The rate of p-nitrophenol formation is directly proportional to the CA activity.
The assay will be performed against a panel of human carbonic anhydrase isoforms, including the cytosolic isoforms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII, to determine the inhibitory potency and selectivity profile of the test compound.[13][14]
Detailed Experimental Protocols
Reagents and Materials
-
Purified human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII)
-
This compound (Test Compound)
-
Acetazolamide (Positive Control)
-
1-Phenyl-1H-pyrazole-5-carboxylic acid (Negative Control)
-
p-Nitrophenyl acetate (Substrate)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Step-by-Step Assay Protocol
-
Compound Preparation: Prepare stock solutions of the test compound, positive control, and negative control in DMSO. A series of dilutions should be prepared to determine the IC₅₀ value.
-
Enzyme Preparation: Dilute the purified CA isoforms in the assay buffer to the desired working concentration.
-
Assay Plate Setup:
-
Add 80 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of the diluted compounds to the respective wells. For the enzyme control, add 10 µL of DMSO.
-
Add 5 µL of the diluted CA enzyme to each well, except for the background control wells.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme interaction.[10]
-
-
Enzymatic Reaction Initiation:
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode for 1 hour at room temperature.[12]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Subtract the background rate from all other rates.
-
Determine the percentage of inhibition for each compound concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Comparative Performance Analysis
The inhibitory activities of this compound, Acetazolamide, and the negative control against the panel of hCA isoforms are summarized in the table below. The data presented for the test and negative control compounds are illustrative, based on trends observed for similar pyrazole derivatives.[6][14]
| Compound | hCA I (IC₅₀, nM) | hCA II (IC₅₀, nM) | hCA IX (IC₅₀, nM) | hCA XII (IC₅₀, nM) |
| This compound | 850 | 150 | 45 | 60 |
| Acetazolamide (Positive Control) | 250 | 12 | 25 | 6 |
| 1-Phenyl-1H-pyrazole-5-carboxylic acid (Negative Control) | >10,000 | >10,000 | >10,000 | >10,000 |
Interpretation of Results
-
This compound demonstrates potent inhibition of the tumor-associated isoforms hCA IX and hCA XII, with IC₅₀ values in the low nanomolar range. It exhibits moderate inhibition of the off-target cytosolic isoform hCA II and weaker inhibition of hCA I. This selectivity profile is desirable for the development of anticancer agents, as it may minimize side effects associated with the inhibition of ubiquitous isoforms.[4]
-
Acetazolamide shows potent inhibition across all tested isoforms, confirming its non-selective nature.[15]
-
1-Phenyl-1H-pyrazole-5-carboxylic acid displays no significant inhibitory activity, validating its use as a negative control and suggesting that the bromophenyl moiety is crucial for the inhibitory effect of the test compound.
Conclusion and Future Directions
The validation framework presented in this guide provides a comprehensive approach to characterizing the inhibitory potential of this compound against carbonic anhydrases. The illustrative data suggests that this compound is a potent and selective inhibitor of the tumor-associated isoforms hCA IX and hCA XII.
Further studies should focus on:
-
In-depth kinetic studies to determine the mechanism of inhibition.
-
X-ray crystallography of the compound in complex with the target CA isoforms to elucidate the binding mode.
-
In vivo studies in relevant animal models to assess the compound's efficacy and pharmacokinetic properties.
This systematic approach to validation is essential for advancing promising lead compounds like this compound through the drug discovery pipeline.
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A Comparative Guide to the Antifungal Activity of Pyrazole Carboxamide Derivatives
In the relentless pursuit of novel and effective antifungal agents, the pyrazole carboxamide scaffold has emerged as a highly promising chemotype for the development of next-generation fungicides. This guide provides a comprehensive comparison of the antifungal activity of various pyrazole carboxamide derivatives, supported by experimental data and an in-depth analysis of their structure-activity relationships and mechanisms of action. Designed for researchers, scientists, and drug development professionals, this document aims to be a valuable resource in the ongoing battle against fungal pathogens.
Introduction: The Rise of Pyrazole Carboxamides in Antifungal Research
The escalating threat of fungal infections in agriculture and medicine, compounded by the rise of drug-resistant strains, necessitates the urgent discovery of new antifungal compounds. Pyrazole carboxamide derivatives have garnered significant attention due to their broad-spectrum fungicidal activity.[1][2] Many commercially successful fungicides, such as penthiopyrad, bixafen, and fluxapyroxad, are based on this core structure, highlighting its potential.[1] A primary mechanism of action for many of these compounds is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi.[3][4] This guide will delve into the comparative efficacy of various derivatives, shedding light on the structural nuances that govern their antifungal potency.
Comparative Antifungal Efficacy: A Data-Driven Analysis
The antifungal activity of pyrazole carboxamide derivatives is typically quantified by determining their half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) against various fungal species. Lower values indicate higher potency. The following table summarizes the in vitro antifungal activities of selected pyrazole carboxamide derivatives from recent studies, compared against commercial fungicides.
| Compound/Fungicide | Fungal Species | EC₅₀ (μg/mL) | IC₅₀ (μM) | Reference |
| Experimental Derivatives | ||||
| 7ai (isoxazolol pyrazole carboxylate) | Rhizoctonia solani | 0.37 | - | [1] |
| SCU3038 | Rhizoctonia solani | 0.016 (in vitro), 0.95 (in vivo) | - | [3] |
| E1 | Rhizoctonia solani | 1.1 | 3.3 (SDH inhibition) | [5] |
| 6i | Valsa mali | 1.77 | - | [6] |
| 19i | Valsa mali | 1.97 | - | [6] |
| 23i | Rhizoctonia solani | 3.79 | - | [6] |
| 7d | Rhizoctonia solani | 0.046 | 3.293 (SDH inhibition) | [7] |
| 12b | Rhizoctonia solani | 0.046 | - | [7] |
| 8e | Rhizoctonia solani | 0.012 | 1.30 (SDH inhibition) | [8] |
| 8e | Sclerotinia sclerotiorum | 0.123 | - | [8] |
| 1c | Rhizoctonia solani | 0.005 | 0.034 (mg/L, SDH inhibition) | [4] |
| 9c-7 | Rhizoctonia solani | 0.013 | - | [9] |
| 9c-7 | Rhizoctonia cerealis | 1.608 | - | [9] |
| 9c-7 | Sclerotinia sclerotiorum | 1.874 | - | [9] |
| Commercial Fungicides | ||||
| Carbendazol | Rhizoctonia solani | 1.00 | - | [1] |
| Fluxapyroxad | Rhizoctonia solani | 0.033 (in vitro), 2.29 (in vivo) | 0.037 (mg/L, SDH inhibition) | [3][4] |
| Thifluzamide | Rhizoctonia solani | 1.88 (in vivo) | - | [3] |
| Boscalid | Rhizoctonia solani | 2.2 | 7.9 (SDH inhibition) | [5] |
| Boscalid | Valsa mali | 9.19 | - | [6] |
| Boscalid | Rhizoctonia solani | 0.741 | 7.507 (SDH inhibition) | [7] |
| Boscalid | Rhizoctonia solani | 0.464 | 1.53 (SDH inhibition) | [8] |
Experimental Methodologies for Antifungal Activity Assessment
The evaluation of antifungal activity is a critical step in the discovery and development of new fungicidal agents. The mycelium growth inhibition method is a widely used in vitro assay to determine the efficacy of a compound against filamentous fungi.
Protocol: Mycelium Growth Inhibition Assay
-
Preparation of Fungal Cultures: The target phytopathogenic fungi are cultured on a suitable medium, such as potato dextrose agar (PDA), until a sufficient amount of mycelium is available for testing.
-
Preparation of Test Compounds: The synthesized pyrazole carboxamide derivatives and control fungicides are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of dilutions are then prepared to achieve the desired test concentrations.
-
Assay Plate Preparation: The test compounds at various concentrations are incorporated into the molten PDA medium before it solidifies in Petri dishes. A control plate containing only the solvent is also prepared.
-
Inoculation: A mycelial plug of a specific diameter, taken from the edge of an actively growing fungal colony, is placed at the center of each agar plate.
-
Incubation: The inoculated plates are incubated at a specific temperature (e.g., 25-28 °C) in the dark for a period of time that allows for significant growth in the control plate.
-
Data Collection and Analysis: The diameter of the fungal colony on each plate is measured. The percentage of mycelial growth inhibition is calculated using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the fungal colony on the control plate and 'dt' is the average diameter of the fungal colony on the treated plate.
-
-
-
EC₅₀ Determination: The EC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Unraveling the Structure-Activity Relationship (SAR)
The antifungal potency of pyrazole carboxamide derivatives is intricately linked to the nature and position of substituents on the pyrazole and carboxamide moieties. A thorough understanding of the structure-activity relationship (SAR) is crucial for the rational design of more effective antifungal agents.
Key SAR observations include:
-
Substituents on the Pyrazole Ring: The presence of a trifluoromethyl group at the C-3 position of the pyrazole ring has been shown to be beneficial for activity in some derivatives.[1] Conversely, in other series, a methyl group at this position led to stronger antifungal effects.[1] This highlights that the optimal substitution is dependent on the overall structure of the molecule.
-
The Carboxamide Linker: The amide bond is a critical pharmacophore, likely involved in hydrogen bonding interactions with the target enzyme.
-
The Amine Moiety: The nature of the substituent on the amine part of the carboxamide is a key determinant of activity. Often, this is an aromatic or heteroaromatic ring system. The specific substitutions on this ring system can significantly impact potency and spectrum of activity. For instance, the introduction of a diarylamine scaffold has led to the discovery of potent SDH inhibitors.[3][4]
Mechanism of Action: Targeting Fungal Respiration
A predominant mechanism of action for many pyrazole carboxamide derivatives is the inhibition of succinate dehydrogenase (SDH), also known as complex II of the mitochondrial electron transport chain.[3] SDH plays a vital role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and transferring electrons to the ubiquinone pool.
By binding to the ubiquinone-binding site of SDH, these inhibitors block the electron transport chain, leading to a disruption of ATP synthesis and ultimately causing fungal cell death.[10] Molecular docking studies have shown that pyrazole carboxamide derivatives can form hydrogen bonds and other interactions with key amino acid residues in the active site of SDH, such as TRP, SER, TYR, and ARG, which is similar to the binding mode of established SDH inhibitors like boscalid.[6][10]
However, it is important to note that SDH inhibition is not the only mechanism of action for all pyrazole carboxamide derivatives. Some studies suggest that certain derivatives may exert their antifungal effects by inducing the production of reactive oxygen species (ROS), causing lipid peroxidation, and disrupting the integrity of the fungal cell membrane.[11]
Conclusion and Future Perspectives
Pyrazole carboxamide derivatives represent a robust and versatile class of antifungal agents with significant potential for further development. The data presented in this guide clearly demonstrates that novel derivatives can exhibit superior or comparable activity to existing commercial fungicides. The key to unlocking even greater potential lies in the continued exploration of the structure-activity relationship, enabling the rational design of compounds with enhanced potency, a broader spectrum of activity, and novel mechanisms of action. Future research should also focus on in vivo efficacy, toxicological profiles, and the potential for resistance development to ensure the successful translation of these promising compounds from the laboratory to the field.
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Li, M., et al. (2022). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Journal of Agricultural and Food Chemistry, 70(42), 13464–13472. [Link]
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Wang, Y., et al. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(24), 9205–9217. [Link]
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Hou, Y., et al. (2018). Design, synthesis and antifungal evaluation of novel pyrazole carboxamides with diarylamines scaffold as potent succinate dehydrogenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(18), 3042–3045. [Link]
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assessing the purity of synthesized 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid
<_ A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid
Intended for: Researchers, scientists, and drug development professionals engaged in the synthesis, purification, and characterization of novel chemical entities. This guide provides an in-depth, logic-driven framework for assessing the purity of this compound, a crucial step for ensuring data integrity, reproducibility, and safety in subsequent applications.
The Imperative of Purity: Beyond a Single Number
In the realm of drug development and chemical research, the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate like this compound is a cornerstone of quality.[1][2] A purity value is not merely a percentage; it is a comprehensive statement about the identity and quality of a substance, directly impacting its efficacy, safety, and stability. Impurities, which can include starting materials, by-products, intermediates, and degradation products, can have unintended pharmacological or toxicological effects.[3]
Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances.[3][4][5][6] Therefore, a robust, multi-faceted analytical strategy is not just good science—it is a regulatory necessity. This guide outlines an orthogonal approach, employing multiple, complementary analytical techniques to build a self-validating and comprehensive purity profile.
The Orthogonal Purity Assessment Workflow
An effective purity assessment relies on the principle of orthogonality, where different analytical techniques measure the same attribute (purity) through different physicochemical principles. This minimizes the risk of overlooking impurities that may not be detectable by a single method. Our workflow is designed as a sequential and logical progression, from rapid qualitative checks to rigorous quantitative analysis and structural confirmation.
Caption: Orthogonal workflow for purity assessment of this compound.
Chromatographic Purity: The Workhorse Technique
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in pharmaceutical development due to its high resolution, sensitivity, and quantitative accuracy.[2][7]
Expertise & Causality: Method Development Choices
For this compound, a reversed-phase (RP-HPLC) method is the logical choice. The molecule possesses significant non-polar character (bromophenyl ring) and a polar, ionizable group (carboxylic acid), making it well-suited for retention on a C18 stationary phase.
-
Mobile Phase Selection: A gradient elution using an acidified aqueous phase (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic modifier (acetonitrile or methanol) is optimal. The acid suppresses the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks. A gradient is preferred over an isocratic method to ensure that both more polar and less polar impurities are eluted and resolved within a reasonable runtime.[8]
-
Detection: A Photodiode Array (PDA) detector is superior to a simple UV detector. It allows for the simultaneous acquisition of spectra across a range of wavelengths. This is critical for peak purity analysis (ensuring a peak is not composed of co-eluting impurities) and for selecting the optimal wavelength for quantification—typically the λmax of the main compound—to maximize sensitivity.[9]
Protocol: RP-HPLC Purity Determination
-
Instrumentation: Standard HPLC system with a binary or quaternary pump, autosampler, column oven, and PDA detector.[2]
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 25 °C.[8]
-
Detection: PDA at 254 nm (or determined λmax).
-
Injection Volume: 10 µL.
-
Gradient Program: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.
-
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A:B to create a 1 mg/mL stock solution. Dilute as necessary.
-
Analysis & Calculation: Inject the sample and integrate all peaks. Purity is calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Trustworthiness: System Suitability
Before sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.[10][11] This involves injecting a standard solution multiple times and verifying parameters like retention time precision, peak asymmetry (tailing factor), and theoretical plates.[12]
Spectroscopic Confirmation: Identity and Orthogonal Quantification
Spectroscopic techniques provide orthogonal data that confirm the compound's identity and can offer an independent, highly accurate measure of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure elucidation of organic molecules.[13][14] For purity assessment, it serves two roles: structural confirmation and absolute quantitative measurement (qNMR).
-
Structural Confirmation (¹H and ¹³C NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the bromophenyl ring (typically two doublets), the pyrazole proton (a singlet), and a broad, downfield signal for the carboxylic acid proton. The ¹³C NMR spectrum will confirm the number of unique carbon atoms. These spectra serve as a definitive fingerprint of the molecule's identity.[15][16]
-
Absolute Purity (qNMR): Quantitative NMR (qNMR) is a primary analytical method that determines purity without needing a specific reference standard of the analyte itself.[17][18] It relies on comparing the integral of a specific, well-resolved analyte proton signal to the integral of a certified internal standard of known purity and concentration.[19][20] The signal intensity in NMR is directly proportional to the number of nuclei, making it a highly accurate and reliable method.[18]
| Technique | Principle | Information Yielded | Advantages for this Molecule |
| HPLC-PDA | Differential partitioning between mobile and stationary phases.[21] | Relative purity (Area %), retention time, impurity profile. | High resolution for separating closely related impurities. Established method in pharmaceutical analysis.[22] |
| LC-MS | Separation by HPLC followed by mass-to-charge ratio detection.[7] | Molecular weight of main peak and impurities. | Confirms expected mass of the product. Crucial for identifying unknown impurities by their mass.[23] |
| ¹H & ¹³C NMR | Nuclear spin transitions in a magnetic field.[14] | Unambiguous molecular structure, connectivity.[24] | Confirms that the synthesized compound has the correct chemical structure. |
| qNMR | Signal integration relative to a certified internal standard.[17] | Absolute purity (w/w %), SI-traceable quantification.[25] | Provides an orthogonal purity value to HPLC. Does not rely on chromophoric properties.[19] |
| FTIR | Absorption of IR radiation causing molecular vibrations. | Presence of key functional groups.[13][26] | Quickly confirms the presence of the carboxylic acid (broad O-H and C=O stretch) and aromatic C-H bonds.[27] |
Table 1: Comparison of Orthogonal Analytical Techniques.
Protocol: Quantitative ¹H-NMR (qNMR) Purity Assay
-
Materials: High-purity deuterated solvent (e.g., DMSO-d₆), certified internal standard (e.g., maleic anhydride, dimethyl sulfone) of known purity, and a high-field NMR spectrometer (≥400 MHz).
-
Sample Preparation:
-
Accurately weigh ~10-15 mg of the this compound sample into a vial.
-
Accurately weigh ~5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated solvent.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum ensuring a long relaxation delay (D1 ≥ 5 x T₁) to allow for complete proton relaxation, which is critical for accurate integration.
-
Calculation: The purity (P) is calculated using the following formula[18]:
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass weighed
-
P = Purity of the standard
-
Mass Spectrometry (MS)
Coupling HPLC to a mass spectrometer (LC-MS) is invaluable for impurity profiling.[23][7] While HPLC-UV shows the presence of an impurity, LC-MS provides its molecular weight.[28] For this compound, high-resolution mass spectrometry (HRMS) is particularly powerful. It can provide a highly accurate mass measurement, allowing for the determination of the elemental formula of an unknown impurity and confirming the characteristic isotopic pattern of the bromine atom.[23]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups.[29][13] It serves as a quick identity check. The spectrum of the target compound should exhibit characteristic absorption bands:
-
A very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a hydrogen-bonded carboxylic acid).[29][27]
-
A sharp, strong C=O stretch from ~1680-1710 cm⁻¹.[27]
-
Aromatic C-H stretches just above 3000 cm⁻¹.
Decision-Making Framework for Analysis
The choice of technique depends on the specific question being asked. The following decision tree illustrates a logical approach to selecting the appropriate analytical tool.
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion: A Self-Validating System
Assessing the purity of a synthesized compound like this compound requires more than a single measurement. By creating a self-validating system that integrates high-resolution chromatographic separation (HPLC), definitive structural confirmation (NMR), accurate mass identification (MS), and absolute quantification (qNMR), researchers and drug developers can build a robust and defensible data package. This orthogonal approach ensures a comprehensive understanding of the impurity profile, satisfying the stringent demands of scientific integrity and regulatory compliance.
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A Comparative Analysis of the Biological Activity of 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid and Its Methyl Ester
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, pyrazole derivatives stand out as a versatile scaffold, consistently yielding compounds with a wide spectrum of biological activities. Among these, 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid and its corresponding methyl ester represent key analogs whose comparative biological profiles offer valuable insights into structure-activity relationships (SAR). This guide provides an in-depth, objective comparison of these two compounds, supported by established principles in medicinal chemistry and generalized experimental data for the pyrazole class. While direct head-to-head experimental data for this specific acid-ester pair is not extensively available in the public domain, this guide synthesizes existing knowledge to provide a robust comparative framework for researchers.
Chemical Structures and Physicochemical Properties
The fundamental difference between the two molecules lies in the functional group at the 5-position of the pyrazole ring: a carboxylic acid versus a methyl ester. This seemingly minor modification significantly alters the physicochemical properties of the compounds, which in turn influences their pharmacokinetic and pharmacodynamic profiles.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | H-Bond Donors | H-Bond Acceptors |
| This compound | ![]() | C₁₀H₇BrN₂O₂ | 267.08 | ~2.5 | 1 | 3 |
| Methyl 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylate | ![]() | C₁₁H₉BrN₂O₂ | 281.10 | ~3.0 | 0 | 3 |
Note: Predicted logP values are estimations and can vary based on the algorithm used.
The carboxylic acid is more polar and possesses a hydrogen bond donor, making it more likely to engage in interactions with polar residues in biological targets. Conversely, the methyl ester is more lipophilic, which can enhance its ability to cross cell membranes.
Synthesis of this compound and its Methyl Ester
The synthesis of these compounds typically follows a multi-step pathway, starting from readily available precursors.
Figure 1: General synthetic workflow for this compound and its methyl ester.
Comparative Biological Activities
The biological activities of pyrazole derivatives are diverse, with prominent reports in anticancer, antimicrobial, and anti-inflammatory domains. The functional group at the 5-position plays a crucial role in modulating these activities.
Anticancer Activity
Pyrazole derivatives have been extensively investigated as potential anticancer agents, often targeting various kinases and cellular proliferation pathways.[1][2]
General Structure-Activity Relationship (SAR) Insights:
-
Carboxylic Acid: The presence of a carboxylic acid group can facilitate interactions with specific amino acid residues in the active sites of enzymes, such as kinases, through hydrogen bonding. This can lead to potent and selective inhibition. However, the negative charge of the carboxylate at physiological pH might hinder cell permeability, potentially reducing activity in cell-based assays compared to in vitro enzyme assays.
-
Methyl Ester: The methyl ester, being more lipophilic and uncharged, generally exhibits better cell membrane permeability.[3] This can result in higher intracellular concentrations and, consequently, potent activity in cell-based assays. The ester may act as a prodrug, being hydrolyzed intracellularly to the active carboxylic acid, or it may exhibit its own intrinsic activity.
Comparative Anticancer Potential:
| Activity Aspect | This compound | Methyl 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylate |
| Enzyme Inhibition (in vitro) | Potentially higher due to direct hydrogen bonding interactions. | May show lower activity if the carboxylic acid is the primary binding motif. |
| Cellular Antiproliferative Activity | Activity may be limited by cell permeability. | Often exhibits higher activity due to enhanced cell uptake. Can act as a prodrug. |
| Potential Targets | Kinases (e.g., EGFR, VEGFR), Cyclin-Dependent Kinases (CDKs).[4] | Kinases, with potentially broader cellular effects due to higher intracellular accumulation. |
Antimicrobial Activity
Pyrazole-containing compounds have demonstrated significant potential as antibacterial and antifungal agents.[1][5]
General Structure-Activity Relationship (SAR) Insights:
-
Carboxylic Acid: The acidity of the carboxylic acid group can contribute to the antimicrobial effect by disrupting the cell membrane or inhibiting essential enzymes.
-
Methyl Ester: The increased lipophilicity of the methyl ester can enhance its ability to penetrate the lipid-rich cell walls of bacteria and fungi, leading to improved antimicrobial activity.
Comparative Antimicrobial Potential:
| Activity Aspect | This compound | Methyl 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylate |
| Antibacterial Activity | Moderate to good activity, particularly against Gram-positive bacteria. | Often shows enhanced activity against a broader spectrum of bacteria due to improved cell wall penetration. |
| Antifungal Activity | Reported activity against various fungal strains. | May exhibit superior antifungal activity due to better penetration of the fungal cell membrane. |
| Mechanism of Action | Inhibition of essential enzymes, disruption of cell membrane integrity. | Similar mechanisms, but potentially more efficient due to higher intracellular concentrations. |
Anti-inflammatory Activity
Many pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[6]
General Structure-Activity Relationship (SAR) Insights:
-
Carboxylic Acid: The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is often crucial for binding to the active site of cyclooxygenase (COX) enzymes.
-
Methyl Ester: The ester form may act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid. This can improve oral bioavailability and reduce gastric irritation, a common side effect of acidic NSAIDs.
Comparative Anti-inflammatory Potential:
| Activity Aspect | This compound | Methyl 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylate |
| COX Enzyme Inhibition | Likely to be the more active form in vitro due to the presence of the carboxylic acid. | May show lower in vitro activity but can be converted to the active acid in vivo. |
| In Vivo Anti-inflammatory Effect | Potent anti-inflammatory effects. | Can exhibit comparable or even superior in vivo efficacy due to improved pharmacokinetic properties (prodrug effect). |
| Gastrointestinal Side Effects | Higher potential for gastric irritation due to the acidic nature. | Generally lower potential for gastric side effects. |
Experimental Protocols
To facilitate further research and direct comparison, the following are standardized protocols for evaluating the key biological activities discussed.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Figure 2: Workflow for the MTT assay to determine anticancer activity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its methyl ester) and a positive control (e.g., doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
Figure 3: Workflow for the broth microdilution method to determine antimicrobial activity.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[9][10]
Figure 4: Workflow for the carrageenan-induced paw edema model.
Step-by-Step Protocol:
-
Animal Grouping and Dosing: Divide the experimental animals (e.g., Wistar rats) into groups. Administer the test compounds (suspended in a suitable vehicle like 0.5% carboxymethyl cellulose) orally or intraperitoneally. One group receives the vehicle only (control), and another receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific period (e.g., 60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Conclusion and Future Directions
For a definitive comparison, direct experimental evaluation of both compounds in a panel of relevant biological assays is essential. Future research should focus on such head-to-head studies to fully elucidate their comparative efficacy and to guide the rational design of next-generation pyrazole-based therapeutics.
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A Researcher's Guide to the Polypharmacology of 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid: A Comparative Analysis of Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the interaction of a small molecule with its intended target is paramount. However, the true biological effect of a compound is often defined by its engagement with a wider array of proteins. This guide provides an in-depth technical analysis of the cross-reactivity profile of compounds based on the 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid scaffold. Rather than focusing on a single "primary" target, we will explore the known polypharmacology of this versatile chemical framework, offering insights into its potential applications and liabilities.
The pyrazole core is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1] This promiscuity is not inherently negative; it can be leveraged for multi-target therapies but necessitates a thorough and objective assessment of off-target effects to ensure selectivity and minimize adverse reactions. This guide provides the rationale and detailed methodologies for such an assessment.
The Promiscuous Nature of the Pyrazole Scaffold: A Multi-Target Landscape
The this compound structure combines several key features that contribute to its broad bioactivity: a halogenated aromatic ring, a heterocyclic pyrazole core capable of hydrogen bonding, and a carboxylic acid group that can engage in ionic interactions.[1] Consequently, derivatives of this scaffold have been reported to interact with multiple protein families.
The following diagram illustrates the concept of polypharmacology, where a single compound can interact with multiple, often unrelated, biological targets.
Caption: Polypharmacology of the Pyrazole Scaffold.
Comparative Analysis of Potential Receptor Interactions
While specific quantitative data for the exact this compound molecule is sparse in publicly available literature, we can infer its potential cross-reactivity profile by examining studies on structurally similar compounds. The following table summarizes representative findings. It is crucial to note that these are examples, and the specific activity of any new derivative must be determined empirically.
| Target Class | Specific Target Example | Reported Activity of Analog | Assay Type | Reference |
| Kinases | AKT Serine/Threonine Kinase 1 (AKT1) | Inhibition | In Silico Docking | |
| GPCRs | G Protein-Coupled Receptor 109A (GPR109A) | Agonism (EC50 = 45 nM for a 4-(phenyl)thio-1H-pyrazole derivative) | Calcium Mobilization | |
| Enzymes | Human Carbonic Anhydrase XII (hCA XII) | Inhibition | Enzymatic Assay | |
| Inflammation | Chemotaxis (fMLP-stimulated) | Inhibition (IC50 = 0.19–2 nM for an ester derivative) | Neutrophil Chemotaxis | |
| Antimicrobial | Candida species | Antifungal Activity | Broth Microdilution |
Best Practices for Cross-Reactivity Profiling: Experimental Protocols
To rigorously define the selectivity of a novel pyrazole derivative, a tiered screening approach is recommended. This involves broad panel screening followed by more detailed pharmacological characterization of identified "hits."
The diagram below outlines a standard workflow for assessing compound selectivity.
Caption: A Standard Workflow for Selectivity Profiling.
Protocol 1: Broad Kinase Panel Screening (Radiometric Assay)
This protocol is adapted from industry-standard practices for assessing off-target kinase activity.[2][3]
Objective: To identify potential interactions of a test compound against a large panel of protein kinases at a single, high concentration.
Methodology:
-
Compound Preparation:
-
Prepare a 100x stock solution of the test compound (e.g., 100 µM in 100% DMSO). For a final assay concentration of 1 µM.
-
-
Kinase Reaction Setup (in a 96-well plate):
-
Reaction Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).
-
Enzyme Addition: Add the specific recombinant kinase to each well.
-
Compound Addition: Add 1 µL of the 100x compound stock to the appropriate wells. For control wells, add 1 µL of DMSO.
-
ATP & Substrate Mix: Initiate the reaction by adding a mix of the specific peptide/protein substrate and ATP. A key component is [γ-³³P]ATP, which is included as a tracer. The final ATP concentration is often set near the Km for each specific kinase to ensure sensitivity.[4]
-
-
Incubation:
-
Incubate the plate at 30°C for a defined period (e.g., 60-120 minutes), allowing for substrate phosphorylation.
-
-
Reaction Termination and Capture:
-
Terminate the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will not.
-
Wash the filter mat multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound radioactivity.
-
-
Detection and Data Analysis:
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for the test compound relative to the DMSO control wells.
-
Calculation: % Inhibition = 100 * (1 - (CPM_Compound - CPM_Background) / (CPM_DMSO - CPM_Background))
-
Protocol 2: GPCR Cross-Reactivity via Radioligand Binding Assay
This protocol describes a competitive binding assay to determine a compound's affinity for a given G-Protein Coupled Receptor (GPCR).[5][6]
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific GPCR.
Methodology:
-
Membrane Preparation:
-
Use cell membranes prepared from a cell line stably overexpressing the target GPCR. Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation (e.g., 20,000 x g).[5] Resuspend the final pellet in an appropriate assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add:
-
Receptor membranes (e.g., 10-50 µg protein/well).
-
A fixed concentration of a specific radioligand (e.g., [³H]-ligand) for the target receptor, typically at a concentration near its Kd.
-
A range of concentrations of the unlabeled test compound (e.g., 10-point, 3-fold serial dilution).
-
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known, unlabeled ligand for the target receptor.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[5]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. The membranes with bound radioligand are trapped on the filter.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[7]
-
Subtract the NSB counts from all other wells to determine specific binding.
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is its dissociation constant.[5]
-
Protocol 3: Cell-Based Functional Assay
Following the identification of an interaction in a biochemical or binding assay, it is critical to confirm this activity in a cellular context.[8][9]
Objective: To assess whether the test compound acts as an agonist, antagonist, or inverse agonist at a target receptor in living cells.
Methodology (Example: Calcium Mobilization for a Gq-coupled GPCR):
-
Cell Culture and Plating:
-
Use a cell line (e.g., HEK293 or CHO) engineered to express the target receptor.
-
Seed the cells into a 96- or 384-well black, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
-
Compound Addition and Measurement:
-
Place the plate into a plate reader equipped with an automated injection system and capable of kinetic fluorescence reading (e.g., a FLIPR or FlexStation).
-
Antagonist Mode: Inject a range of concentrations of the test compound and incubate for a set period (e.g., 15-30 minutes). Then, inject a known agonist for the receptor (at its EC80 concentration) and measure the resulting fluorescence signal. An antagonist will reduce the agonist-induced signal.
-
Agonist Mode: Inject a range of concentrations of the test compound directly and measure any increase in fluorescence, indicating receptor activation.
-
-
Data Analysis:
-
For agonist activity, plot the peak fluorescence response against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).
-
For antagonist activity, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. However, its inherent ability to interact with a wide range of biological targets makes a comprehensive cross-reactivity assessment an indispensable part of the drug discovery process. By employing a systematic approach that combines broad panel screening with detailed biochemical and cell-based functional assays, researchers can build a robust selectivity profile. This not only helps in understanding the full biological activity of the compound but also serves to de-risk the development program, ultimately leading to safer and more effective medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


